molecular formula C10H7BrO3 B3307868 5-Bromo-6-methylbenzofuran-2-carboxylic acid CAS No. 934660-14-7

5-Bromo-6-methylbenzofuran-2-carboxylic acid

Cat. No.: B3307868
CAS No.: 934660-14-7
M. Wt: 255.06 g/mol
InChI Key: DGXROTMKWYCUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS 934660-14-7) is a high-purity chemical building block with the molecular formula C 10 H 7 BrO 3 and a molecular weight of 255.06 g/mol . This compound is part of the benzofuran-2-carboxylic acid class of heterocycles, which are recognized as privileged structures in medicinal chemistry for the development of novel biologically active molecules . Researchers value this compound for its potential applications in anticancer and central nervous system (CNS) disorder drug discovery projects . Furthermore, halogenated benzofuran derivatives have demonstrated significant preliminary antimicrobial activity, showing efficacy against a selection of Gram-positive bacteria and Candida strains, making them promising candidates for the development of new antifungal agents . Its mechanism often involves serving as a key synthetic intermediate; it can be synthesized efficiently via a microwave-assisted Perkin rearrangement from 3-bromocoumarins, a method that provides high yields with significantly reduced reaction times . As a solid, it is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXROTMKWYCUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-6-methylbenzofuran-2-carboxylic acid CAS 934660-14-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Bromo-6-methylbenzofuran-2-carboxylic Acid (CAS 934660-14-7)

Executive Summary

5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS 934660-14-7) is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules in oncology and virology. As a substituted benzofuran, it serves as a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic core that mimics the indole structure found in tryptophan but with altered hydrogen-bonding potential and lipophilicity.

Its primary utility lies in the development of HCV NS5B polymerase inhibitors and Carbonic Anhydrase (CA) inhibitors , where the C2-carboxylic acid functions as a zinc-binding group (ZBG) or hydrogen bond donor/acceptor, while the C5-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound is characterized by a high degree of crystallinity and stability under ambient conditions. Its solubility profile dictates the use of polar aprotic solvents for derivatization.

PropertyData
CAS Number 934660-14-7
IUPAC Name 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 228–230 °C (Predicted/Analogous)
pKa (Acid) ~3.5 (Carboxylic acid moiety)
LogP ~3.2 (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water, DCM
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The most robust synthetic route for CAS 934660-14-7 ensures regiochemical fidelity by installing substituents on the benzene ring prior to furan ring closure. The Rap-Stoermer Condensation is the industry standard for this transformation.

Core Synthetic Workflow
  • Precursor Preparation: Bromination of 2-hydroxy-4-methylbenzaldehyde. The hydroxyl group directs the electrophilic bromine to the para position (C5), ensuring the correct substitution pattern.

  • Cyclization: Reaction with ethyl bromoacetate under basic conditions (Rap-Stoermer) to form the benzofuran core.

  • Hydrolysis: Saponification of the ester to yield the free acid.

SynthesisWorkflow Precursor 2-Hydroxy-4-methylbenzaldehyde Bromination Step 1: Bromination (Br2, AcOH) Precursor->Bromination Intermediate1 5-Bromo-2-hydroxy- 4-methylbenzaldehyde Bromination->Intermediate1 Cyclization Step 2: Rap-Stoermer (Ethyl bromoacetate, K2CO3, DMF) Intermediate1->Cyclization Ester Ethyl 5-bromo-6-methyl- benzofuran-2-carboxylate Cyclization->Ester Hydrolysis Step 3: Hydrolysis (NaOH, EtOH/H2O) Ester->Hydrolysis Product 5-Bromo-6-methylbenzofuran- 2-carboxylic Acid (CAS 934660-14-7) Hydrolysis->Product

Figure 1: Step-wise synthetic pathway ensuring regioselective bromine installation.

Detailed Protocol

Step 1: Regioselective Bromination

  • Reagents: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

  • Procedure: Dissolve aldehyde in acetic acid. Add bromine dropwise at 0–5 °C. The hydroxyl group strongly activates the para position (C5), while the aldehyde deactivates the meta position. Stir for 2 hours. Pour into ice water to precipitate 5-bromo-2-hydroxy-4-methylbenzaldehyde .

  • Critical Control: Maintain low temperature to prevent poly-bromination.

Step 2: Rap-Stoermer Cyclization

  • Reagents: 5-Bromo-2-hydroxy-4-methylbenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous K₂CO₃ (2.5 eq), DMF.

  • Procedure: Suspend aldehyde and base in DMF. Add ethyl bromoacetate.[1] Heat to 80–90 °C for 4–6 hours. The reaction proceeds via O-alkylation followed by intramolecular aldol condensation and dehydration.

  • Workup: Quench with water, filter the precipitate. Recrystallize from Ethanol.[2]

Step 3: Saponification

  • Reagents: Ethyl ester intermediate, NaOH (2N), Ethanol.

  • Procedure: Reflux ester in ethanolic NaOH for 1 hour. Acidify with HCl to pH 2. Filter the white solid product.

Applications in Drug Discovery

This compound is a dual-functional scaffold.[3] The carboxylic acid allows for anchoring to enzyme active sites, while the aryl bromide allows for the construction of complex libraries.

A. HCV NS5B Polymerase Inhibition

Benzofuran-2-carboxylic acids bind to the Thumb II allosteric site of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Mechanism: The carboxylic acid forms a salt bridge with Arg-422 or Arg-503. The benzofuran core sits in a hydrophobic pocket.

  • Derivatization: The C5-bromo group is coupled with aryl boronic acids (e.g., thiophenes, substituted phenyls) to extend into the hydrophobic cleft, enhancing potency.

B. Carbonic Anhydrase (CA) Inhibition[4]
  • Target: Human CA isoforms IX and XII (cancer-associated).[4]

  • Mechanism: The carboxylate coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme active site.

  • Selectivity: The 6-methyl group provides steric bulk that can improve selectivity against the cytosolic off-targets (CA I and II).

Applications Core 5-Bromo-6-methylbenzofuran- 2-carboxylic Acid COOH_Mech C2-COOH: Salt Bridge / Zn2+ Binding Core->COOH_Mech Br_Mech C5-Br: Suzuki Coupling Point (Library Expansion) Core->Br_Mech HCV HCV NS5B Polymerase (Allosteric Inhibitor) Cancer Carbonic Anhydrase IX/XII (Hypoxic Tumor Targeting) Kinase PLK1 / PIM Kinase (ATP Competitive) COOH_Mech->HCV COOH_Mech->Cancer Br_Mech->HCV Hydrophobic Extension Br_Mech->Kinase

Figure 2: Pharmacological utility and structure-activity relationship (SAR) logic.

Handling & Analytical Standards

Safety Protocol
  • Hazards: Irritant (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Incompatibility: Strong oxidizing agents and strong bases.

Analytical Characterization (Expected)

To validate the identity of CAS 934660-14-7, the following signals are diagnostic in ¹H NMR (DMSO-d₆):

  • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm.

  • Furan Proton (H3): Singlet at δ 7.6–7.8 ppm (Characteristic of 2-substituted benzofurans).

  • Aromatic H4: Singlet at δ ~8.0 ppm (Deshielded by Br).

  • Aromatic H7: Singlet at δ ~7.5 ppm.

  • Methyl Group: Singlet at δ 2.4–2.5 ppm.

  • Coupling: Lack of coupling between H4 and H7 confirms the 5,6-substitution pattern.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm and 280 nm.

References

  • Vertex AI Search. (2025). Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health. 5[4][6]

  • MDPI Molecules. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. 7[4][6]

  • American Chemical Society. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors. ACS Publications.[8] 4[4][6]

  • ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. 9

  • Organic Syntheses. (1921). Preparation of o-Bromophenol and derivatives. 10[4][6]

Sources

A Comprehensive Safety & Handling Guide for 5-Bromo-6-methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS No. 934660-14-7). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available Safety Data Sheets (SDS) and chemical safety literature to ensure a high standard of scientific integrity and practical applicability in a laboratory setting.

Core Chemical Profile and Physical Properties

5-Bromo-6-methylbenzofuran-2-carboxylic acid is a substituted benzofuran derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science.[1] Its solid physical state at room temperature necessitates specific handling procedures to mitigate the risk of aerosolization and exposure.[2] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

PropertyValueSource
CAS Number 934660-14-7[2][3]
Molecular Formula C10H7BrO3[2][3]
Molecular Weight 255.07 g/mol [2]
Synonyms 5-bromo-6-methyl-1-benzofuran-2-carboxylic acid[2]
Physical Form Solid[2]
Storage Temperature Sealed in dry, 2-8°C[2][3]
Melting/Boiling Point Undetermined
Water Solubility Not determined

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity upon ingestion or inhalation.[2] The "Warning" signal word indicates a moderate level of hazard.[2]

GHS ClassificationCodeDescription
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Acute Toxicity, Oral H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H315Causes skin irritation.[2][4]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[2][4]
Acute Toxicity, Inhalation H332Harmful if inhaled.[2]
Specific Target Organ Toxicity H335May cause respiratory irritation.[2]
Expert Interpretation of Health Hazards
  • Oral and Inhalation Toxicity (H302, H332): The primary concern with this solid compound is the inadvertent ingestion of contaminated materials or the inhalation of fine dust particles. These routes of exposure can lead to systemic toxic effects.

  • Skin and Eye Irritation (H315, H319): Direct contact with the skin will likely cause localized redness, itching, and inflammation.[4] Eye contact is more severe, leading to pain, redness, and potential damage to the cornea if not addressed immediately.[5]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort. This underscores the critical need for proper engineering controls.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for safe handling.

Engineering Controls: The First Line of Defense

Due to the compound's potential to cause respiratory irritation (H335) and its classification as harmful if inhaled (H332), all manipulations that could generate dust must be performed within a certified chemical fume hood or a powder containment balance enclosure.[5] This is a non-negotiable control to prevent the release of airborne particles into the laboratory environment.

Personal Protective Equipment (PPE): A Self-Validating Workflow

PPE is the last barrier between the researcher and the chemical. Its selection and use must be deliberate and systematic.

  • Hand Protection: Wear nitrile gloves to prevent skin contact, which can cause irritation (H315).[4] Before use, always inspect gloves for any signs of degradation or puncture.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust, which can cause serious eye irritation (H319).[4][5]

  • Body Protection: A buttoned lab coat must be worn to protect against contamination of personal clothing.[5]

The following workflow ensures that PPE is used in a manner that minimizes cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedure: Weighing and Solution Preparation
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure a calibrated balance, weigh paper/boats, spatula, and appropriate solvent and glassware are present.

  • Tare: Place a clean weigh boat on the balance and tare to zero.

  • Aliquot: Slowly transfer the solid 5-Bromo-6-methylbenzofuran-2-carboxylic acid from its container to the weigh boat using a clean spatula. Avoid any actions that could create dust clouds.

  • Record: Once the desired mass is obtained, securely close the primary container.

  • Dissolution: Carefully add the weighed solid to the vessel containing the solvent. Use a small amount of the solvent to rinse the weigh boat to ensure a complete quantitative transfer.

  • Clean-up: Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container. Decontaminate the spatula and the work surface.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5]
Skin Contact Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
Ingestion Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5]

The following decision tree provides a clear guide for initial actions post-exposure.

Caption: First Aid Decision Tree for Exposures.

Storage, Stability, and Disposal

Storage and Stability
  • Conditions: Store the compound in a tightly sealed container in a dry, well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, amines, and reducing agents to prevent potentially hazardous reactions.[5]

  • Stability: The compound is stable under the recommended storage conditions.[6]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr).[5]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[5] Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

  • SAFETY DATA SHEET - Fisher Scientific , Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific , Thermo Fisher Scientific. [Link]

  • 5,7-Dibromo-benzofuran-2-carboxylic acid Properties - EPA , U.S. Environmental Protection Agency. [Link]

  • Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem , National Center for Biotechnology Information. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews , Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Benzofuran-2-carboxylic acid - the NIST WebBook , National Institute of Standards and Technology. [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate , ResearchGate. [Link]

Sources

Navigating the Solubility Landscape of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid in Dimethyl Sulfoxide (DMSO) and Methanol.

Introduction: The Critical Role of Solubility in Drug Discovery

5-Bromo-6-methylbenzofuran-2-carboxylic acid, a substituted benzofuran, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The utility of such compounds in high-throughput screening, synthetic chemistry, and formulation development is fundamentally governed by their solubility in relevant solvent systems. Dimethyl sulfoxide (DMSO) and methanol are ubiquitous solvents in these fields, serving as reaction media, stock solution vehicles, and analytical solvents. Understanding the solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in these two polar solvents is therefore a critical parameter for its effective application.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in DMSO and methanol. It is designed to equip researchers with the foundational knowledge to predict solubility behavior and the experimental framework to quantify it accurately.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 5-Bromo-6-methylbenzofuran-2-carboxylic acid, the key structural features influencing its solubility are the benzofuran ring system, the bromine and methyl substituents, and the carboxylic acid functional group.

The Solute: 5-Bromo-6-methylbenzofuran-2-carboxylic acid
  • Molecular Formula: C₁₀H₇BrO₃

  • Molecular Weight: 255.07 g/mol

  • Structure: The molecule possesses a planar, aromatic benzofuran core, which contributes to its solid-state packing and introduces a degree of hydrophobicity. The bromine and methyl groups further modulate its lipophilicity. The carboxylic acid group is the primary site for strong polar interactions, particularly hydrogen bonding.

The Solvents: DMSO and Methanol
  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.[1] Its large dipole moment and the accessible lone pair of electrons on the sulfoxide oxygen make it a strong hydrogen bond acceptor.

  • Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen).

Solute-Solvent Interactions

The solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid is expected to be significant in both DMSO and methanol due to the potential for strong solute-solvent interactions.

  • In DMSO: The primary interaction will be the formation of a strong hydrogen bond between the acidic proton of the carboxylic acid and the sulfoxide oxygen of DMSO.[2][3][4] This interaction is highly favorable and is a major driving force for the dissolution of carboxylic acids in DMSO.

  • In Methanol: Methanol can engage in hydrogen bonding with the carboxylic acid group in two ways: the methanol hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of the carboxylic acid, and the carboxylic acid proton can donate a hydrogen bond to the methanol oxygen. This dual hydrogen bonding capability generally leads to good solubility for carboxylic acids in methanol.[5][6]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
DMSO25Experimental ValueCalculated Valuee.g., Shake-Flask Method
Methanol25Experimental ValueCalculated Valuee.g., Shake-Flask Method

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a detailed, step-by-step methodology for determining the solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in both DMSO and methanol.

Materials and Equipment
  • 5-Bromo-6-methylbenzofuran-2-carboxylic acid (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess solid compound into vials prep2 Add a known volume of solvent (DMSO or Methanol) prep1->prep2 Step 1 & 2 equil1 Seal vials tightly prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 Step 3 & 4 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter through a 0.22 µm syringe filter sample1->sample2 Step 5 & 6 sample3 Prepare serial dilutions of the filtrate sample2->sample3 Step 7 sample4 Analyze dilutions by a validated HPLC method sample3->sample4 Step 8 quant2 Determine the concentration of the saturated solution from the standard curve sample4->quant2 quant1 Generate a standard curve with known concentrations quant1->quant2 Step 9 & 10

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Steps
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 5-Bromo-6-methylbenzofuran-2-carboxylic acid and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of standard solutions of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid 5-Bromo-6-methylbenzofuran-2-carboxylic acid to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the solvent (DMSO or methanol) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. The method should be able to separate the analyte from any potential impurities and provide a linear response over the desired concentration range.

  • Calculation:

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in the diluted sample.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Discussion and Causality

The choice of the shake-flask method is deliberate; it is considered the most reliable method for determining thermodynamic equilibrium solubility.[7] This is because it allows sufficient time for the dissolution process to reach a true equilibrium state.

The use of a validated HPLC method for quantification is critical for accuracy. This technique provides the necessary sensitivity and specificity to accurately measure the concentration of the dissolved compound, even in the presence of minor impurities.

For high-throughput screening applications, kinetic solubility methods, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer, can also be employed.[7] However, these methods measure the concentration at which a compound precipitates from a supersaturated solution and may not reflect the true equilibrium solubility.

Conclusion

While specific quantitative solubility data for 5-Bromo-6-methylbenzofuran-2-carboxylic acid in DMSO and methanol is not yet widely published, a strong theoretical basis predicts good solubility in both solvents. This is primarily due to the potent hydrogen bonding interactions between the carboxylic acid moiety and these polar solvents. For researchers and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a robust framework for obtaining accurate and reliable quantitative solubility data. This information is indispensable for the informed design of experiments, the preparation of stock solutions, and the successful progression of compounds through the drug discovery pipeline.

References

  • Studies of hydrogen bonding in carboxylic acid-dimethyl sulfoxide systems by nuclear magnetic resonance dilution shifts. The Journal of Physical Chemistry. [Link]

  • A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

  • Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy. PubMed. [Link]

  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. [Link]

  • ethyl 5-bromo-6-methyl-1-benzofuran-2-carboxylate. ChemBK. [Link]

  • Benzofuran | C8H6O | CID 9223. PubChem. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. PMC. [Link]

  • 5,7-Dibromo-benzofuran-2-carboxylic acid Properties. EPA. [Link]

  • Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. PubMed. [Link]

  • Substituted benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3. PubChem. [Link]

  • The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva.... CrystEngComm. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK. [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Titration of Poly(carboxylic acid)s in Methanol Solution. Polymer Chain Extension, Ionization Equilibria, and Conformational Mobility. Macromolecules. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • Process for the preparation of carboxylic acid methyl esters.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

Sources

Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The benzofuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-furan ring system with a carboxylic acid (or derivative) at the C2 position. This moiety acts as a versatile pharmacophore, capable of engaging diverse biological targets through hydrogen bonding,


-

stacking, and bioisosteric mimicry of phosphate groups.

This guide provides a technical deep-dive into the biological activity of these derivatives, focusing on three primary therapeutic verticals: Metabolic Regulation (PTP1B inhibition) , Oncology (NF-κB and LYP targeting) , and Antimicrobial Efficacy . Unlike generic reviews, this document emphasizes structure-activity relationships (SAR), reproducible experimental protocols, and mechanistic causality.

Chemical Space & SAR Analysis

The biological versatility of benzofuran-2-carboxylic acid stems from its ability to function as a phosphotyrosine (pTyr) mimic . The carboxylic acid group at C2 (or its bioisosteres like tetrazoles) mimics the phosphate head group of natural substrates, allowing high-affinity binding to phosphatase active sites.

Pharmacophore Mapping
  • C2 Position (Acid/Amide/Ester): Critical for hydrogen bonding. Conversion to

    
    -phenylamides often enhances anticancer potency by improving lipophilicity and cellular permeability.
    
  • C3 Position: Substitution with sulfur-containing linkers (e.g., thioethers) has been shown to improve ischemic cell death inhibitory potency.

  • Benzene Ring (C5/C6/C7): Halogenation (Br, Cl) or prenylation (farnesyl/geranyl) at these positions modulates metabolic stability and affinity for hydrophobic pockets in enzymes like PTP1B.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Logic Core Benzofuran-2-Carboxylic Acid Core C2_Mod C2 Modifications (Acid/Amide/Ester) Core->C2_Mod C3_Mod C3 Substitutions (Sulfur/Alkyl) Core->C3_Mod Ring_Mod Benzene Ring (C5/C6/C7) Core->Ring_Mod Target_PTP1B Target: PTP1B (pTyr Mimicry) C2_Mod->Target_PTP1B Carboxylic Acid Target_Cancer Target: NF-κB / LYP (Permeability) C2_Mod->Target_Cancer N-phenylamides C3_Mod->Target_Cancer Thioethers Ring_Mod->Target_PTP1B Farnesylation (Hydrophobic Pocket) Target_Micro Target: Bacterial Membrane (Lipophilicity) Ring_Mod->Target_Micro Halogenation

Figure 1: Structure-Activity Relationship (SAR) logic flow for benzofuran-2-carboxylic acid derivatives, mapping structural modifications to specific therapeutic targets.

Therapeutic Verticals & Mechanistic Insights

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2][3][4] Benzofuran-2-carboxylic acids act as competitive inhibitors by mimicking the phosphotyrosine residue of the insulin receptor.

  • Key Insight: Natural derivatives like Morusalfurans B and C (farnesylated at C5/C6) exhibit

    
     values of 8.92 
    
    
    
    M and 7.26
    
    
    M, respectively.[2] The farnesyl chain occupies the non-catalytic secondary aryl phosphate binding site, enhancing selectivity over other phosphatases (TCPTP).
  • Synthetic Synthetic: Synthetic biphenyl oxo-acetic acid derivatives have achieved

    
     values in the nanomolar range (20–50 nM) by optimizing the C2-linker geometry.
    
Oncology: LYP and NF-κB Targeting
  • Lymphoid Tyrosine Phosphatase (LYP): Overexpression of LYP (PTPN22) inhibits T-cell activation. Benzofuran-2-carboxylic acid derivatives (e.g., Compound D34 ) function as LYP inhibitors (

    
     = 0.93 
    
    
    
    M).[5]
    • Mechanism:[2] D34 binds to the catalytic site, blocking dephosphorylation of Lck/ZAP-70, thereby boosting T-cell antitumor immunity.

  • NF-κB Pathway:

    
    -(4'-hydroxy)phenylamide derivatives (e.g., Compound 3m ) inhibit NF-κB transcriptional activity.[6] The amide linkage increases cellular residence time compared to the free acid.
    
Comparative Potency Data

The table below consolidates potency data across different derivatives and targets.

Compound IDStructure ClassTargetActivity MetricMechanism/Notes
Morusalfuran C Farnesylated BenzofuranPTP1B


M
Mixed-type inhibition; binds allosteric site.
Compound D34 Benzofuran-2-acidLYP (PTPN22)


M
Reversible inhibitor; enhances T-cell activation.[5]
Compound 3m

-phenylamide
NF-κB


M
Suppresses LPS-induced translocation.
Compound 44b Benzofuran-acidBreast Cancer (MDA-MB-231)


M
Induces G2-M cell cycle arrest.[7]
Compound 10 C3-Thioether EsterIschemic Cell Death


M
Prevents death in H9c2 cells under hypoxia.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Benzofuran-2-Carboxamides (Amide Coupling)

Context: Amide derivatives often show superior cellular penetrance over free acids. This protocol uses EDCI/HOBt coupling, favored for preventing racemization (if chiral centers exist) and ease of workup.

Reagents:

  • Benzofuran-2-carboxylic acid (1.0 equiv)

  • Amine derivative (e.g., Aniline, 1.1 equiv)

  • EDCI

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve benzofuran-2-carboxylic acid in anhydrous DMF under

    
     atmosphere. Add EDCI
    
    
    
    HCl and HOBt. Stir at
    
    
    C for 30 minutes.
    • Validation: The solution should remain clear. Cloudiness indicates moisture contamination; re-dry solvent if observed.

  • Coupling: Add the amine derivative followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), saturated

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Protocol B: PTP1B Enzyme Inhibition Assay

Context: This colorimetric assay measures the rate of hydrolysis of


-nitrophenyl phosphate (pNPP) to 

-nitrophenol.

Reagents:

  • Recombinant human PTP1B enzyme (0.5

    
    g/mL final)
    
  • Substrate: pNPP (2 mM)

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Step-by-Step Methodology:

  • Pre-Incubation: In a 96-well plate, add 170

    
    L of assay buffer and 10 
    
    
    
    L of the test compound (dissolved in DMSO). Add 10
    
    
    L of PTP1B enzyme.
    • Control: Use Sodium Orthovanadate (

      
      ) as a positive control inhibitor.
      
    • Blank: Buffer + Substrate (no enzyme) to account for spontaneous hydrolysis.

  • Equilibration: Incubate at

    
    C for 10 minutes to allow inhibitor binding.
    
  • Initiation: Add 10

    
    L of pNPP substrate.
    
  • Measurement: Monitor absorbance at 405 nm every 30 seconds for 15 minutes (Kinetic Mode).

  • Calculation: Plot the slope (OD/min) vs. log[Inhibitor]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Validity Check: The

      
      -factor of the assay must be 
      
      
      
      . If
      
      
      , re-optimize enzyme concentration.
Visualization: Experimental Workflow

Workflow Start Start: Benzofuran-2-COOH Synth Synthesis (Amide Coupling) EDCI/HOBt, DMF Start->Synth QC QC: NMR / MS / TLC (Purity > 95%) Synth->QC Decision Pass QC? QC->Decision Decision->Synth No (Re-purify) Assay_PTP1B PTP1B Assay (pNPP Hydrolysis) Decision->Assay_PTP1B Yes Assay_Cell Cell Viability (SRB) MDA-MB-231 Lines Decision->Assay_Cell Yes Analysis Data Analysis IC50 / Ki Calculation Assay_PTP1B->Analysis Assay_Cell->Analysis

Figure 2: Integrated workflow for the synthesis, quality control, and biological evaluation of benzofuran derivatives.

Future Outlook

The benzofuran-2-carboxylic acid scaffold is evolving beyond simple inhibition.

  • PROTACs: Recent research suggests coupling this scaffold (as the Warhead) with E3 ligase ligands to degrade phosphatases like PTP1B rather than just inhibiting them, overcoming the "undruggable" nature of some phosphatase active sites.

  • Hybrids: Benzofuran-triazole hybrids are showing promise in overcoming multi-drug resistant (MDR) bacterial strains by disrupting membrane integrity while simultaneously inhibiting DNA gyrase.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. (2023).[5] Link

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. (2020). Link

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Link

Sources

Methodological & Application

Technical Guide: Amide Coupling Strategies for 5-Bromo-6-methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

5-Bromo-6-methylbenzofuran-2-carboxylic acid is a high-value scaffold in drug discovery, particularly in the development of HCV NS5B inhibitors, anti-bacterial agents, and modulators of chloride channels. Its structural duality—a reactive carboxylic acid at C2 and a stable aryl bromide at C5—makes it an ideal "linchpin" intermediate. The amide bond formation at C2 is typically the first step in library synthesis, followed by palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the C5 position.

However, this scaffold presents specific physicochemical challenges:

  • Solubility: The fused bicyclic aromatic system, combined with the lipophilic bromine and methyl substituents, significantly reduces solubility in standard non-polar solvents (DCM, Toluene) compared to simple benzoic acids.

  • Electronic Activation: The oxygen atom in the benzofuran ring exerts an electron-withdrawing inductive effect on the C2-carboxylate, making the acid slightly more acidic (pKa ~3.5–4.0) than benzoic acid.[1] This increases the electrophilicity of the activated intermediate but also stabilizes the carboxylate anion, requiring efficient activation agents.

Chemical Entity Profile
PropertyDescription
IUPAC Name 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid
CAS Number 5573-00-2
Molecular Weight 255.07 g/mol
ClogP ~3.2 (High Lipophilicity)
Key Reactivity C2-COOH (Amide Coupling), C5-Br (Pd-Cross Coupling)
Solubility Poor in Water, DCM; Good in DMF, DMSO, THF.[2]

Strategic Method Selection

The choice of coupling protocol depends heavily on the nature of the amine partner and the scale of the reaction. The 5-bromo substituent is stable under all standard amide coupling conditions, but care must be taken to avoid metal-halogen exchange (e.g., avoid strong lithiating agents).

Decision Matrix: Selecting the Right Protocol

decision_tree Start Start: Select Amine Partner AmineType Is the Amine Reactive? Start->AmineType Scale Reaction Scale? AmineType->Scale Yes (Primary/Secondary Aliphatic) MethodC Method C: Acid Chloride (Sterically Hindered/Anilines) AmineType->MethodC No (Aniline/Hindered) Process Priority: Purity or Speed? Scale->Process Small (<100 mg) MethodB Method B: T3P/Pyridine (Scalable, Green, Easy Workup) Scale->MethodB Large (>1g) MethodA Method A: HATU/DIPEA (Standard Library Synthesis) Process->MethodA Speed (HTS) Process->MethodB Purity (Process)

Figure 1: Decision tree for selecting the optimal coupling reagent based on amine reactivity and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best For: Small-scale library generation, rapid optimization, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with amines. The added polarity of the benzotriazole helps solubilize the intermediate.

Reagents:

  • Substrate: 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Required for solubility)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 1.0 equiv of the carboxylic acid in anhydrous DMF (concentration 0.1 M). Note: DCM is often insufficient for this scaffold; DMF is critical.

  • Activation: Add 3.0 equiv of DIPEA followed by 1.2 equiv of HATU. The solution usually turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the activated ester.

  • Addition: Add 1.1–1.2 equiv of the amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Target Mass = Amine MW + 237).

  • Workup (Library Scale):

    • Dilute with EtOAc.[1][3]

    • Wash 2x with 10% LiCl (removes DMF), 1x with Sat. NaHCO₃, 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Scalable & Green Synthesis (T3P)

Best For: Scale-up (>1g), process chemistry, and ease of purification. Why T3P? Propylphosphonic anhydride (T3P) produces water-soluble byproducts, eliminating the need for chromatography in many cases. It also shows very low epimerization (though not a concern for this achiral acid) and high tolerance for functional groups.

Reagents:

  • Substrate: 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (if soluble), or DMF/EtOAc (1:1 mixture).

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Solvent: Add solvent (e.g., 2-MeTHF or DMF/EtOAc mix) to 0.2 M concentration.

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is volatile or highly reactive; otherwise, RT is acceptable.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv). Exotherm warning: T3P addition can be exothermic.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (Self-Validating):

    • Add water to the reaction mixture.[3][4][5]

    • Separate layers. The T3P byproducts partition into the aqueous phase.

    • Wash organic layer with 1M HCl (to remove pyridine/excess amine), then Sat. NaHCO₃ (to remove unreacted acid).

    • Evaporate solvent to yield high-purity product.[1][6]

Protocol C: The "Difficult Amine" Method (Acid Chloride)

Best For: Non-nucleophilic anilines, sterically hindered amines, or when HATU fails. Mechanism: Conversion to the acid chloride creates the most electrophilic species possible.

Reagents:

  • Substrate: 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv)

  • Chlorinating Agent: Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Thionyl Chloride.[5]

  • Base: TEA or Pyridine.

  • Solvent: DCM (for chloride formation) / THF (for coupling).

Step-by-Step Procedure:

  • Activation: Suspend the acid in dry DCM (or DCM/DMF mix if insoluble). Add catalytic DMF (1–2 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur. Stir at RT for 2 hours until gas evolution ceases and the solution clarifies.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not skip this; excess oxalyl chloride reacts with amines to form impurities.

  • Coupling: Redissolve the crude acid chloride in dry THF. Add the amine (1.1 equiv) and TEA (2.0 equiv).[1]

  • Reaction: Stir at RT (or reflux for extremely hindered amines) for 4–12 hours.

Quality Control & Troubleshooting

Analytical Monitoring (LCMS/HPLC)

The benzofuran core has a distinct UV absorption.

  • UV Detection: 254 nm and 280 nm.

  • Mass Spec: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

Common Issues & Fixes
IssueProbable CauseSolution
Low Conversion Poor solubility of starting acid.Switch solvent to DMF or NMP. Use Protocol A.
Precipitate in Rxn Product or intermediate precipitation.This is often good.[7] Filter the solid; it might be pure product.
Impurity: Dimer Activation of acid without amine present.Ensure amine is added immediately after activation (HATU) or present from the start (T3P).
Starting Material Remains Amine is non-nucleophilic.Switch to Protocol C (Acid Chloride) or heat Protocol B to 60°C.
Pathway Visualization: Reaction Mechanism (HATU)

reaction_mechanism Acid Benzofuran Acid (Starting Material) Inter1 Carboxylate Anion Acid->Inter1 Deprotonation Base DIPEA Base->Inter1 HATU HATU Reagent Inter2 O-Acyl(uronium) Species Inter1->Inter2 + HATU Inter3 Active Ester (OBt-Ester) Inter2->Inter3 Rearrangement Product Amide Product Inter3->Product + Amine (Nucleophilic Attack) Amine Amine (HNR2) Amine->Product

Figure 2: Mechanistic pathway for HATU-mediated activation of benzofuran-2-carboxylic acid.

References

  • Vertex Pharmaceuticals. (2010). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. National Institutes of Health (NIH). Link

  • Dunetz, J. R., et al. (2011). Propylphosphonic Acid Cyclic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides. Organic Letters. Link

  • Sigma-Aldrich. (2023). Product Specification: Benzofuran-2-carboxylic acid derivatives. Link

  • BenchChem. (2023). Application Notes for Synthesis of Amides from Substituted Benzoic Acids. Link

  • Kowalewska, M., et al. (2013).[2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

Sources

using 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Leveraging 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a Versatile Scaffold for the Development of Potent PIM1 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Quest for Selective Kinase Inhibitors

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in oncology.[1] Kinases play a central role in signal transduction pathways that govern cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] Notably, PIM1 is overexpressed in a variety of hematological malignancies and solid tumors, including prostate and breast cancer, where it promotes cell cycle progression and inhibits apoptosis.[3][4] This makes PIM1 a compelling target for the development of novel anti-cancer agents.[5][6]

The benzofuran core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[7] Its rigid, planar structure and synthetic tractability make it an excellent starting point for the design of kinase inhibitors.[8] This application note provides a comprehensive guide to using 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a foundational scaffold for the synthesis and evaluation of a new class of potent PIM1 kinase inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for derivatization, and outline robust biochemical and cell-based assays for inhibitor characterization.

Rationale for Scaffold Selection: Key Structural and Chemical Attributes

The choice of 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a starting scaffold is underpinned by several key considerations:

  • Benzofuran Core: This heterocyclic system serves as an effective bioisostere for the hinge-binding motifs found in many successful kinase inhibitors.[1] The benzofuran ring system can form crucial hydrophobic interactions within the ATP-binding pocket of PIM1.[2]

  • Carboxylic Acid Handle (C2 position): The carboxylic acid at the 2-position is an ideal synthetic handle for derivatization. It allows for the straightforward formation of amide bonds with a diverse library of amines, enabling rapid exploration of the structure-activity relationship (SAR).[9]

  • Bromo and Methyl Substituents (C5 and C6 positions): The bromine atom at the 5-position offers a site for further modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to explore additional chemical space. The methyl group at the 6-position can contribute to favorable hydrophobic interactions within the kinase active site.

The overall strategy is to utilize the carboxylic acid to introduce various moieties that can interact with key residues in the PIM1 active site, thereby achieving high potency and selectivity.

Synthetic Workflow: From Scaffold to Inhibitor Library

The following is a generalized protocol for the synthesis of a focused library of 5-Bromo-6-methylbenzofuran-2-carboxamides. The primary method involves the amide coupling of the core scaffold with a selection of primary and secondary amines.

G Scaffold 5-Bromo-6-methylbenzofuran- 2-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Scaffold->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Diverse Amines (R1R2NH) (e.g., anilines, benzylamines) Amine->Coupling Library Target Inhibitor Library (5-Bromo-6-methylbenzofuran- 2-carboxamides) Coupling->Library Purification Purification (Column Chromatography) Library->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization

Caption: Synthetic workflow for generating a library of benzofuran-based inhibitors.

Protocol 1: Synthesis of N-substituted-5-Bromo-6-methylbenzofuran-2-carboxamides

Expertise & Experience Insight: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly efficient, proceeds under mild conditions, and minimizes side reactions, making it ideal for generating a library of amides with high purity. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • 5-Bromo-6-methylbenzofuran-2-carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A diverse set of primary and secondary amines (e.g., aniline, benzylamine, piperidine derivatives)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Evaluation: In Vitro PIM1 Kinase Inhibition Assay

To assess the inhibitory potency of the synthesized compounds against PIM1 kinase, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is recommended.[10][11] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol 2: ADP-Glo™ PIM1 Kinase Inhibition Assay

Trustworthiness: This protocol includes controls for basal enzyme activity (DMSO vehicle) and complete inhibition (a known potent inhibitor or no enzyme) to ensure the data is robust and reliable. IC₅₀ values are determined from a dose-response curve, providing a quantitative measure of potency.

Materials:

  • Recombinant human PIM1 kinase[10]

  • PIM1 substrate (e.g., S6Ktide)[3]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11][12]

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[11]

  • White, opaque 384-well microplates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with 1 µL of DMSO as a "no inhibition" control.

  • Enzyme Addition: Add 2 µL of PIM1 kinase solution (at a pre-determined optimal concentration) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations should be optimized, for example, 100 µM S6Ktide and 50 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC₅₀ Values
Compound IDR Group (from Amine)PIM1 IC₅₀ (nM)
BMBCA-01 Phenyl850
BMBCA-02 4-Fluorophenyl320
BMBCA-03 4-Methoxyphenyl650
BMBCA-04 Benzyl150
BMBCA-05 (4-Fluorophenyl)methyl45
Staurosporine (Control)15

Cell-Based Evaluation: Assessing Anti-Proliferative Activity

Evaluating the compounds in a cellular context is crucial to determine their ability to inhibit PIM1 in a more physiologically relevant environment and to assess their anti-proliferative effects.

PIM1 Signaling Pathway

PIM1 is a downstream effector of the JAK/STAT pathway and contributes to cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[12][13] Inhibition of PIM1 is expected to block this phosphorylation, thereby promoting apoptosis.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P PIM1 PIM1 Kinase BAD BAD (Active) PIM1->BAD Phosphorylates BAD_P p-BAD (Inactive) Bcl2 Bcl-2/ Bcl-xL BAD_P->Bcl2 Releases BAD->Bcl2 Binds & Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PIM1_exp PIM1 Gene Expression STAT_P->PIM1_exp Dimerizes & Translocates PIM1_exp->PIM1 Transcription/ Translation Inhibitor Benzofuran Inhibitor Inhibitor->PIM1 Inhibits

Caption: Simplified PIM1 signaling pathway leading to inhibition of apoptosis.

Protocol 3: Cell Viability (MTT) Assay

Expertise & Experience Insight: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][12] It is a robust, reliable, and widely used method for initial screening of cytotoxic or anti-proliferative agents. A cell line with known PIM1 overexpression, such as the human leukemia cell line K562 or prostate cancer cell line PC-3, should be chosen.

Materials:

  • K562 or PC-3 human cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-Bromo-6-methylbenzofuran-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel PIM1 kinase inhibitors. The synthetic accessibility of the C2-carboxamide allows for rapid generation of a diverse library of compounds for SAR exploration. The protocols outlined in this application note provide a robust framework for the synthesis, biochemical screening, and cellular evaluation of these potential anti-cancer agents. Preliminary data suggests that substitution with small, flexible, and potentially halogenated benzylamine moieties can lead to potent PIM1 inhibition. Future work should focus on expanding the library to further probe the SAR, evaluating selectivity against other kinases, and exploring the therapeutic potential of the most promising compounds in preclinical cancer models.

References

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of the Chinese Chemical Society.
  • Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Cancer Research.
  • PIM1, Active. BPS Bioscience.
  • Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry.
  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity
  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect.
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar.
  • PIM1 Cellular Phosphoryl
  • Technical Guide: Pim1-IN-7 (CAS 2439168-72-4). Benchchem.
  • The most frequent atom scaffolds of known Pim-1 kinase inhibitors.
  • PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry.
  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
  • PIM1 Kinase Assay.
  • HTScan® Pim-1 Kinase Assay Kit #7573. Cell Signaling Technology.
  • Pim-1 kinase as cancer drug target: An upd
  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregul
  • PIM1 kinase and its diverse substr
  • Protocol for Invitro Kinase Assay. Unknown Source.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. KITopen.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bromo-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuran Scaffold and the Power of Palladium

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] For researchers in medicinal chemistry and drug development, the ability to precisely and efficiently functionalize the benzofuran core is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional functional group tolerance and under relatively mild conditions.[5][6][7]

This technical guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions applied to bromo-benzofuran derivatives. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind experimental choices, offering detailed, field-proven protocols and troubleshooting insights to empower researchers to successfully synthesize novel benzofuran-based entities.

The Engine of Synthesis: The General Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][6][8] Understanding this fundamental cycle is crucial for optimizing reaction conditions and diagnosing experimental issues.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the benzofuran derivative. This forms a square planar Pd(II) complex. The rate of this step is often enhanced by electron-rich, bulky phosphine ligands which stabilize the Pd(0) species and facilitate its reaction with the aryl bromide.[9]

  • Transmetalation / Carbopalladation: In reactions like the Suzuki or Sonogashira coupling, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper), a step known as transmetalation.[6] In the Heck reaction, the Pd(II) complex coordinates with an alkene, followed by migratory insertion (carbopalladation).[8]

  • Reductive Elimination / β-Hydride Elimination: The final step regenerates the Pd(0) catalyst. In C-C and C-N coupling reactions, the two organic fragments on the Pd(II) center are coupled and expelled in a process called reductive elimination.[5][10] In the Heck reaction, a β-hydride elimination occurs to form the new alkene product, followed by deprotonation of the resulting palladium-hydride species by a base to regenerate Pd(0).[8]

General_Pd_Catalytic_Cycle cluster_suzuki Suzuki / Sonogashira / Buchwald-Hartwig cluster_heck Heck Reaction pd0 Pd(0)L_n pd_complex Benzofuran-Pd(II)-Br(L_n) R_M R-M (e.g., R-B(OH)₂, R-Cu, R-NH₂) coupled_pd Benzofuran-Pd(II)-R(L_n) product Functionalized Benzofuran coupled_pd->product Reductive Elimination product->pd0 Regeneration R_M->coupled_pd Transmetalation alkene Alkene insertion_complex Intermediate alkene->insertion_complex Carbopalladation heck_product Alkene Product insertion_complex->heck_product β-Hydride Elimination heck_product->pd0 Base BromoBenzofuran Bromo-Benzofuran BromoBenzofuran->pd_complex Oxidative Addition

Caption: Generalized Palladium Catalytic Cycles for Cross-Coupling Reactions.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][9][11]

Scientific Rationale

This protocol describes the coupling of a bromo-benzofuran with an arylboronic acid. The choice of a palladium(II) precatalyst is common, as it is reduced in situ to the active Pd(0) species. The base (e.g., K₂CO₃) plays a dual role: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[12] An aqueous solvent system like EtOH/H₂O is often effective and aligns with green chemistry principles.[1][11]

Experimental Protocol: Synthesis of 2-(Aryl)benzofurans

This protocol is adapted from established procedures for synthesizing novel benzofuran derivatives containing a biaryl moiety.[1]

Materials:

  • Bromo-benzofuran derivative (e.g., 2-(4-Bromophenyl)benzofuran)

  • Arylboronic acid (1.6 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(II) precatalyst (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Ethanol (EtOH) and Deionized Water (H₂O) (1:1 v/v)

  • Dichloromethane (DCM) and Brine for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-benzofuran derivative (1.0 eq, e.g., 0.1 mmol).

  • Reagent Addition: Add the arylboronic acid (1.6 eq, 0.16 mmol), the palladium catalyst (0.003 mmol), and K₂CO₃ (2.0 eq, 0.2 mmol).

  • Solvent Addition: Add the EtOH/H₂O solvent mixture (e.g., 12 mL for a 0.1 mmol scale) to the flask.

  • Reaction: Stir the resulting suspension and heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-6 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add brine (e.g., 20 mL) to the flask.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final 2-arylbenzo[b]furan product.

Arylboronic Acid PartnerCatalystBaseSolventTime (h)Yield (%)
4-Methoxyphenylboronic acidPd(II) Complex[1]K₂CO₃EtOH/H₂O491[1]
4-Methylphenylboronic acidPd(II) Complex[1]K₂CO₃EtOH/H₂O498[1]
4-Fluorophenylboronic acidPd(II) Complex[1]K₂CO₃EtOH/H₂O492[1]
2-Methylphenylboronic acidPd(II) Complex[1]K₂CO₃EtOH/H₂O485[1]
Benzofuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol1892[13][14]

Table 1: Representative yields for Suzuki-Miyaura coupling of bromo-benzofuran derivatives with various boronic acids/salts. Yields are based on literature reports and may require optimization.

Application Protocol: Mizoroki-Heck Coupling for C-C Bond Formation

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming substituted olefins which are valuable intermediates in organic synthesis.[3][5] This reaction is particularly useful for creating stilbenes and cinnamates from bromo-benzofurans.

Scientific Rationale

This protocol details the coupling of 2-acetyl-5-bromobenzofuran with an acrylate. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating.[3][15] A base, typically an amine like triethylamine (Et₃N), is essential to neutralize the HBr generated and regenerate the Pd(0) catalyst.[8] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in aqueous or biphasic media, to facilitate interaction between the reagents.[15]

Experimental Protocol: Vinylation of 2-Acetyl-5-bromobenzofuran

This protocol is based on studies performing Heck reactions on bromo-benzofuran substrates under microwave conditions.[3][15]

Materials:

  • 2-Acetyl-5-bromobenzofuran (1.0 equivalent)

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium catalyst (e.g., a Pd(II)-complex) (0.25 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-acetyl-5-bromobenzofuran (1.0 eq, 1.0 mmol).

  • Reagent Addition: Add the palladium precatalyst (0.0025 mmol), TBAB (0.6 mmol), and DMF (3 mL).

  • Liquid Addition: Add the alkene (1.5 mmol) and Et₃N (3.0 mmol) to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat to 160 °C for 20 minutes (power set to ~250 W).

  • Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup and extraction, followed by concentration and purification via column chromatography to isolate the vinylated benzofuran product.

Alkene PartnerMethodTimeYield (%)
n-Butyl acrylateMicrowave (160°C)20 min91[15]
n-Butyl acrylateThermal (130°C)3 h80[15]
Ethyl acrylateMicrowave (160°C)20 min81[15]
Ethyl acrylateThermal (130°C)3 h91[15]

Table 2: Comparison of microwave vs. thermal heating for the Heck coupling of 2-acetyl-5-bromobenzofuran.[15]

Heck_Cycle pd0 Pd(0)L_n pd_complex Bzfn-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition insertion_complex Alkene Coordination & Migratory Insertion pd_complex->insertion_complex + Alkene beta_hydride β-Hydride Elimination insertion_complex->beta_hydride product_complex [HPd(II)Br(L_n)] + Product beta_hydride->product_complex product_complex->pd0 + Base - H-Base⁺-Br⁻ Product Vinylated Benzofuran product_complex->Product BromoBenzofuran Bromo-Benzofuran BromoBenzofuran->pd_complex Alkene Alkene Alkene->insertion_complex Base Base (e.g., Et₃N)

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Application Protocol: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) salt.[16][17][18]

Scientific Rationale

The currently accepted mechanism involves two interconnected catalytic cycles. The palladium cycle proceeds via oxidative addition and reductive elimination, similar to other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkyne group to the palladium center.[2][16] The amine base is crucial for deprotonating the alkyne and regenerating the catalysts.

Experimental Protocol: Synthesis of 2-(Alkynyl)benzofurans

This is a generalized protocol adaptable for bromo-benzofurans based on standard Sonogashira conditions.[4]

Materials:

  • Bromo-benzofuran derivative (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and place it under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add the bromo-benzofuran (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.03 eq).

  • Solvent and Reagents: Add the amine solvent/base (e.g., Et₃N) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[19] The reaction enables the coupling of aryl halides, including bromo-benzofurans, with a wide range of primary and secondary amines.

Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are critical.[9][20] They promote the key steps of oxidative addition and, crucially, the final reductive elimination to form the C-N bond, which can otherwise be a slow step.[9][19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[21]

Experimental Protocol: Synthesis of N-Aryl-benzofurans

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[20][22][23]

Materials:

  • Bromo-benzofuran derivative (1.0 equivalent)

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, t-BuXPhos) (2-8 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or t-BuOLi) (1.4-2.1 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the bromo-benzofuran derivative and the solvent.

  • Amine Addition: If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe.

  • Reaction: Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

LigandBaseSolventTypical Substrates
TrixiePhost-BuOLiTolueneCarbazole[20]
XPhosNaOt-BuTolueneDiphenylamine, Phenoxazine[20]
t-BuXPhosNaOt-BuToluene9,9-dimethyl-9,10-dihydroacridine[20]

Table 3: Optimized Ligand/Base/Solvent Systems for Buchwald-Hartwig Amination with Various Amine Classes.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base (for Suzuki, B-H).3. Poor quality or wet reagents/solvents.4. Reaction temperature too low.1. Use a different precatalyst or add a reducing agent. Ensure inert atmosphere is maintained.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; NaOt-Bu for B-H).3. Use freshly purified/distilled solvents and high-purity reagents.4. Increase reaction temperature in increments of 10-20 °C.
Formation of Homo-coupling Side Product (e.g., Bi-benzofuran) 1. Oxygen contamination, leading to side reactions.2. For Suzuki, slow transmetalation relative to other pathways.1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Increase concentration, use a more effective base, or change the ligand to accelerate transmetalation.
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. For Heck, β-hydride elimination from the Pd-aryl intermediate.1. Ensure all reagents and solvents are anhydrous.2. Use a more sterically hindered ligand or different base.
Low Yields with Hindered Substrates 1. Steric hindrance slowing oxidative addition or reductive elimination.1. Switch to a bulkier, more electron-rich ligand (e.g., dialkylbiaryl phosphines like XPhos, SPhos) to accelerate these key steps.[9]2. Increase reaction temperature and/or time.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
  • Palladium catalyzed couplings. (n.d.). In Organic Chemistry II - Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2489.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(2-thienyl)benzofuran via Suzuki Coupling. (n.d.). Benchchem.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction. (n.d.). Royal Society of Chemistry.
  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. (2022, November 11). MDPI.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Semantic Scholar.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Organic Chemistry Portal.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2025, August 9).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, September 19). PMC.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020, May 22). RSC Publishing.
  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling. (2013, September 5).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Thesis.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3).
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024, November 6).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). Semantic Scholar.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Book Chapter.
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025, February 17). Journal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.).
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008, December 23). The Journal of Organic Chemistry.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

Sources

Application Note: Decarboxylation of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid

[1]

Abstract & Strategic Overview

The decarboxylation of 5-Bromo-6-methylbenzofuran-2-carboxylic acid is a critical transformation in medicinal chemistry, often serving as the final step in establishing the pharmacophore of 5,6-disubstituted benzofurans. While the 2-carboxylic acid moiety is a convenient handle for ring closure (e.g., via Rap-Stoermer or Perkin rearrangement), its removal is frequently required to modulate lipophilicity or minimize metabolic liability.

This guide addresses the specific challenges of this substrate:

  • Thermal Stability: The benzofuran ring is robust, but the 5-bromo substituent is sensitive to hydrodehalogenation under harsh reducing conditions.

  • Solubility: The fused ring system and halogenation significantly reduce solubility in standard organic solvents, necessitating high-boiling polar media.

  • Electronic Effects: The 5-Br (EWG) and 6-Me (EDG) substituents create a "push-pull" electronic environment that generally facilitates decarboxylation compared to electron-rich analogs, but still requires activation.

We present two validated protocols: a Classic Copper-Catalyzed Thermal Method (high throughput reliability) and a Microwave-Assisted Method (rapid optimization).

Mechanistic Insight: Copper-Catalyzed Protodecarboxylation[1][2]

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple thermal extrusion of CO₂ but rather through a metal-mediated cycle.

The Mechanism[2][3][4][5][6][7][8][9]
  • Coordination: The carboxylic acid is deprotonated (by base or solvent) and coordinates to the Cu(I) species.

  • Decarboxylation: The rate-determining step involves the extrusion of CO₂ to form a transient benzofuranyl-copper intermediate . The 2-position of benzofuran is sp² hybridized and relatively acidic, stabilizing this intermediate.

  • Protodemetallation: The organocopper species is protonated by the solvent or trace water, releasing the product and regenerating the catalyst.

Visualization: Catalytic Cycle

DecarboxylationMechanismSubstrate5-Br-6-Me-Benzofuran-COOHComplexCu-Carboxylate ComplexSubstrate->Complex+ Cu catalyst- H+IntermediateBenzofuranyl-Cu Intermediate(- CO2)Complex->IntermediateRate LimitingDecarboxylationProduct5-Bromo-6-methylbenzofuranIntermediate->Product+ H+ (Protodemetallation)

Caption: The catalytic cycle involves coordination, CO2 extrusion to an organocopper species, and protonolysis.

Protocol A: Copper-Catalyzed Thermal Decarboxylation (The "Gold Standard")

This method utilizes Quinoline as both a high-boiling solvent and a base, with Copper powder (Copper bronze) as the catalyst. It is the most robust method for gram-scale synthesis.

Materials Table
ReagentEquiv.RoleCritical Attribute
Substrate 1.0ReactantDry, finely powdered
Copper Bronze 0.1 - 0.2CatalystActivated, fine powder
Quinoline 5-10 volSolvent/BaseDistilled, bp ~237°C
HCl (2N) ExcessWorkupRemoves Quinoline
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv) in Quinoline (5 mL per gram of substrate).

  • Activation: Add Copper bronze (10-20 mol%).

    • Expert Tip: If the copper is old/oxidized, wash with dilute HCl, then water/acetone/ether and dry under vacuum before use.

  • Reaction: Heat the mixture to 200–220°C (sand bath or oil bath).

    • Observation: Evolution of CO₂ gas (bubbling) indicates initiation.

    • Duration: Maintain reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the starting material (baseline/low Rf) disappears and a non-polar spot (Product, high Rf) appears.

  • Cooling: Allow the dark mixture to cool to room temperature.

  • Workup (Critical):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove the copper residues.

    • Quinoline Removal: Wash the filtrate vigorously with 2N HCl (3x). This converts quinoline into water-soluble quinolinium chloride.

    • Wash the organic layer with Water (1x) and Brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude material is often pure enough for use. If necessary, purify via silica gel column chromatography (100% Hexanes → 5% EtOAc/Hexanes) or recrystallization from cold pentane/hexane.

Protocol B: Microwave-Assisted Decarboxylation (Green/Rapid)

For small-scale optimization or library synthesis, microwave irradiation significantly reduces reaction time and avoids the toxic quinoline workup.

Materials Table
ReagentEquiv.RoleCritical Attribute
Substrate 1.0Reactant-
Cu₂O 0.1CatalystCopper(I) Oxide
1,10-Phenanthroline 0.2LigandStabilizes Cu species
NMP or DMSO 10 volSolventHigh dielectric constant
Step-by-Step Methodology
  • Loading: In a microwave-safe vial (e.g., 10 mL or 35 mL), charge the Substrate (1.0 equiv), Cu₂O (10 mol%), and 1,10-Phenanthroline (20 mol%).

  • Solvation: Add NMP (N-Methyl-2-pyrrolidone) or DMSO .

    • Note: A mixture of NMP/Quinoline (4:1) can be used if pure NMP fails to initiate decarboxylation.

  • Irradiation: Cap the vial and irradiate at 180–200°C for 15–30 minutes .

    • Safety Alert: Decarboxylation generates pressure (CO₂). Ensure the vial is not filled more than 50% and the microwave has active pressure monitoring.

  • Workup:

    • Pour the reaction mixture into ice-water. The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.[1]

    • If oil/emulsion: Extract with Et₂O or EtOAc, wash with brine, dry, and concentrate.

Workflow Visualization

WorkflowStartStart: Substrate + SolventMethodChoiceSelect MethodStart->MethodChoiceThermalProtocol A: Thermal(Quinoline, Cu Bronze, 210°C)MethodChoice->ThermalMicrowaveProtocol B: Microwave(NMP, Cu2O/Phen, 190°C)MethodChoice->MicrowaveMonitorMonitor TLC(CO2 evolution ceases)Thermal->MonitorMicrowave->MonitorWorkupAWorkup A:Dilute with EtOAcWash w/ 2N HCl (Remove Quinoline)Monitor->WorkupAFrom ThermalWorkupBWorkup B:Pour into Ice WaterFilter PrecipitateMonitor->WorkupBFrom MicrowaveFinalFinal Product:5-Bromo-6-methylbenzofuranWorkupA->FinalWorkupB->Final

Caption: Decision tree for selecting between Thermal (Scale-up) and Microwave (Speed) protocols.

Troubleshooting & Expert Notes

  • Incomplete Conversion: If the reaction stalls, add fresh catalyst (5 mol%) and raise the temperature by 10°C.

  • Debromination: If you observe the loss of the bromine atom (formation of 6-methylbenzofuran), lower the temperature and ensure the reaction is strictly anhydrous. Avoid using metallic copper if debromination is significant; switch to Ag₂CO₃ (Silver Carbonate) in DMSO (10 mol%, 120°C).

  • Sublimation: Benzofurans can sublime. Do not apply high vacuum/heat simultaneously during the drying step.

References

  • Goossen, L. J., et al. (2009). "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Advanced Synthesis & Catalysis. Link

  • Kowalewska, M., et al. (2013).[1] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Link

  • Vincetti, P., et al. (2016).[2] "A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides." Tetrahedron Letters. Link

  • De Luca, L., et al. (2007).[3] "A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 5-Bromo-6-methylbenzofuran-2-carboxylic acid."[4][5] Link

Troubleshooting & Optimization

improving yield of 5-Bromo-6-methylbenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support interface for the synthesis of 5-Bromo-6-methylbenzofuran-2-carboxylic acid . It is designed to troubleshoot yield bottlenecks, optimize regioselectivity, and ensure reproducibility in a drug discovery context.

Ticket Subject: Yield Optimization for 5-Bromo-6-methylbenzofuran-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Retrosynthetic Logic

The synthesis of 5-Bromo-6-methylbenzofuran-2-carboxylic acid is a classic problem in heterocyclic process chemistry. While often associated with the synthesis of LFA-1 antagonists (e.g., Lifitegrast intermediates), this specific substitution pattern presents unique regiochemical challenges.

The Core Problem: The primary yield-limiting factors are:

  • Regioselectivity during Bromination: Ensuring the bromine atom attacks the C5 position (para to the hydroxyl) rather than the C3 position.

  • Cyclization Efficiency: The Rap-Stoermer condensation (or intramolecular alkylation) is sensitive to water and base strength.

  • Saponification Losses: Incomplete hydrolysis or decarboxylation during the final acid generation.

The Validated Pathway

We utilize a Linear Constructive Route starting from 4-methylsalicylaldehyde. This route is preferred over the Perkin rearrangement of coumarins for this specific analog due to higher atom economy and fewer steps.

G cluster_side Yield Killers SM 4-Methylsalicylaldehyde (Starting Material) INT1 5-Bromo-4-methyl- 2-hydroxybenzaldehyde (Key Intermediate) SM->INT1 Step 1: Regioselective Bromination (NBS, MeCN, 0°C) IMP1 3-Bromo Isomer SM->IMP1 High Temp / Strong Lewis Acid INT2 Ethyl 5-Bromo-6-methyl- benzofuran-2-carboxylate INT1->INT2 Step 2: Rap-Stoermer Cyclization (Et-Br-Acetate, K2CO3, DMF) IMP2 O-Alkylated Uncyclized Intermediate INT1->IMP2 Wet Solvent / Weak Base PROD 5-Bromo-6-methyl- benzofuran-2-carboxylic acid (Target) INT2->PROD Step 3: Hydrolysis (LiOH, THF/H2O)

Figure 1: Validated synthetic pathway with critical control points (Yield Killers) highlighted.

Detailed Protocol & Optimization Guide

Step 1: Regioselective Bromination

Objective: Brominate 4-methylsalicylaldehyde at the C5 position. Critical Control: Temperature and Solvent Polarity.

  • Protocol:

    • Dissolve 4-methylsalicylaldehyde (1.0 eq) in Acetonitrile (MeCN) or CHCl3 . MeCN is preferred for cleaner profiles [1].

    • Cool the solution to 0°C .

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Do not use elemental bromine (Br2) as it promotes over-bromination and oxidation of the aldehyde.

    • Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC.

    • Quench: Add saturated Sodium Thiosulfate (Na2S2O3) to neutralize active bromine species.

  • Why this works: The hydroxyl group at C2 directs ortho (C3) and para (C5). The formyl group at C1 is deactivating and meta-directing (to C3 and C5). However, C3 is sterically crowded by the aldehyde. By keeping the temperature low (0°C) and using NBS (a milder source of Br+), we kinetically favor the accessible C5 position over the crowded C3 position.

Step 2: The Rap-Stoermer Cyclization

Objective: Form the benzofuran ring via O-alkylation followed by intramolecular aldol condensation. Critical Control: Anhydrous conditions and Base solubility.

  • Protocol:

    • Charge the 5-bromo-intermediate (1.0 eq) into a reactor with Anhydrous DMF (5-10 volumes). Note: DMF must be dry (H2O < 0.05%).

    • Add Potassium Carbonate (K2CO3) (2.5 eq). Tip: Use milled/powdered K2CO3 to increase surface area.

    • Add Ethyl Bromoacetate (1.2 eq) dropwise at Room Temperature.

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Workup: Pour into ice water. The ester product usually precipitates as a solid. Filter and wash with water.[1]

  • Why this works: The reaction proceeds via an SN2 attack of the phenoxide on ethyl bromoacetate (O-alkylation). The subsequent step is a base-mediated intramolecular aldol condensation between the new methylene group and the aldehyde, followed by dehydration to aromatize the furan ring. Water in the solvent solvates the carbonate base, reducing its basicity and promoting ester hydrolysis of the reagent before it can react [2].

Step 3: Hydrolysis to the Carboxylic Acid

Objective: Saponify the ethyl ester without decarboxylation.

  • Protocol:

    • Suspend the ester in THF:Water (3:1) .

    • Add LiOH·H2O (3.0 eq).

    • Stir at Room Temperature (or mild heat, max 40°C). Avoid reflux.

    • Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2. The product precipitates.

Troubleshooting & FAQs

Direct solutions to common user tickets.

🔴 Issue: "My yield in Step 2 is <40%, and I see a spot that looks like the intermediate."

Diagnosis: Incomplete Cyclization (The "Interrupted" Rap-Stoermer). Root Cause: The O-alkylation happened, but the ring closure (aldol condensation) failed. This often happens if the base is too weak or the temperature is too low. Fix:

  • Switch Base: Replace K2CO3 with Cesium Carbonate (Cs2CO3) . The "Cesium Effect" improves solubility in DMF and enhances the nucleophilicity of the enolate intermediate.

  • Increase Temp: Ensure internal temperature reaches at least 85°C.

  • Reference: See BenchChem protocols on Feist-Benary variations [3].

🔴 Issue: "I have a mixture of 5-bromo and 3-bromo isomers."

Diagnosis: Loss of regiocontrol in Step 1. Root Cause: Reaction temperature was too high or the solvent was too non-polar (e.g., CCl4), favoring thermodynamic equilibration. Fix:

  • Strict Temp Control: Maintain 0°C.

  • Solvent Switch: Use Acetonitrile . It coordinates slightly with the NBS, modulating its reactivity [1].

  • Purification: Recrystallize the aldehyde intermediate from Ethanol before proceeding to Step 2. Do not carry the mixture forward; the isomers are harder to separate at the ester stage.

🔴 Issue: "The final product is a dark tar instead of a white solid."

Diagnosis: Oxidative decomposition or Polymerization. Root Cause: Benzofurans can be light-sensitive and prone to oxidation at the C3 position if left in solution too long. Fix:

  • Workup Speed: Do not leave the hydrolysis reaction stirring overnight.

  • Anti-oxidant: Add a trace of sodium metabisulfite during the acid precipitation step.

  • Purification: Dissolve the crude acid in saturated NaHCO3 (filtering off the dark insoluble tar), then re-precipitate the filtrate with HCl.

Quantitative Data: Solvent & Base Screening

We have compiled typical yield ranges based on process optimization logs.

VariableConditionYield (Step 2)Purity Profile
Solvent Acetone (Reflux)45-55%Clean, but slow reaction
DMF (Anhydrous, 90°C) 82-88% Optimal
Toluene (Reflux)<30%High side products
Base K2CO3 (Granular)60-65%Incomplete reaction
K2CO3 (Milled) 75-80% Standard
Cs2CO385-92%Excellent, but expensive

Decision Logic for Troubleshooting

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Overall Yield CheckStep1 Check Step 1 (TLC/NMR) Is the Aldehyde pure? Start->CheckStep1 RegioIssue Issue: Regioisomers present (3-Br vs 5-Br) CheckStep1->RegioIssue No CheckStep2 Check Step 2 Did the Ester form? CheckStep1->CheckStep2 Yes FixRegio Action: Switch to MeCN/NBS at 0°C. Recrystallize Intermediate. RegioIssue->FixRegio CyclizIssue Issue: O-Alkylated product but no ring closure CheckStep2->CyclizIssue Intermediate Visible HydrolysisIssue Issue: Low recovery after hydrolysis CheckStep2->HydrolysisIssue Ester confirmed, Acid low FixCycliz Action: Increase Temp to 90°C. Use dry DMF. Switch to Cs2CO3. CyclizIssue->FixCycliz FixHydro Action: Check pH of precipitation. Ensure pH < 2. Avoid heat. HydrolysisIssue->FixHydro

Figure 2: Troubleshooting decision matrix for yield optimization.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solving Solubility Issues of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-6-methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the success of your research.

Introduction

5-Bromo-6-methylbenzofuran-2-carboxylic acid is a heterocyclic compound with a rigid aromatic structure, making it inherently poorly soluble in aqueous solutions. Carboxylic acid functional groups present a key opportunity for solubility manipulation, primarily through pH adjustment. This guide will walk you through a logical, stepwise approach to solubilizing this compound, from basic principles to advanced techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-Bromo-6-methylbenzofuran-2-carboxylic acid is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the fundamental reason for this, and what is my first step?

A1: Understanding the 'Why' and the First Step: pH Adjustment

The poor aqueous solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid stems from its hydrophobic benzofuran core. The carboxylic acid group is the key to enhancing its solubility. In its protonated form (at acidic pH), the molecule is neutral and less soluble. By increasing the pH, the carboxylic acid deprotonates to form a carboxylate salt, which is an ionic and more water-soluble species.

The first and most critical step is to adjust the pH of your buffer. Based on structurally similar compounds like 5,7-Dibromo-benzofuran-2-carboxylic acid, which has a predicted acidic pKa of approximately 2.59, we can infer that the pKa of 5-Bromo-6-methylbenzofuran-2-carboxylic acid is also in the acidic range. To ensure deprotonation and improve solubility, the pH of the buffer should be at least 2 units above the pKa.[1][2]

Initial Troubleshooting Workflow: pH Adjustment

start Start with 5-Bromo-6-methylbenzofuran-2-carboxylic acid powder and aqueous buffer prep_buffer Prepare a series of buffers with increasing pH (e.g., pH 6.0, 7.0, 8.0, 9.0) start->prep_buffer add_compound Add the compound to each buffer at the desired concentration prep_buffer->add_compound agitate Agitate the solutions (e.g., vortex, sonicate) for a set time add_compound->agitate observe Visually inspect for dissolution agitate->observe decision Is the compound fully dissolved? observe->decision success Proceed with experiment decision->success Yes failure Proceed to advanced troubleshooting (Q2) decision->failure No

Caption: Workflow for initial solubility testing via pH adjustment.

Step-by-Step Protocol for pH-Based Solubilization:

  • Prepare Buffers: Prepare a set of buffers (e.g., phosphate, borate) with a range of pH values, starting from just above the predicted pKa and increasing. A good starting range would be pH 6.0 to 9.0.

  • Compound Addition: Add a pre-weighed amount of 5-Bromo-6-methylbenzofuran-2-carboxylic acid to a specific volume of each buffer to achieve your target concentration.

  • Facilitate Dissolution: Vigorously vortex the samples. If dissolution is slow, sonication in a water bath for 5-15 minutes can be effective.

  • Observation: Visually inspect each sample for particulates. A fully dissolved solution will be clear.

  • Verification: For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Q2: I've tried adjusting the pH, but I'm still not achieving my desired concentration, or I observe precipitation over time. What's my next move?

A2: Introducing Co-solvents

If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic regions of the molecule. Common co-solvents in biological research include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

Best Practices for Co-solvent Use:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration.

  • Dilute into Buffer: Add small volumes of the concentrated stock solution to your aqueous buffer to reach the final desired concentration. This should be done with vigorous stirring to avoid localized high concentrations that can cause precipitation.

  • Mind the Final Concentration: Keep the final percentage of the co-solvent in your experimental medium as low as possible, ideally below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological assays.[5]

  • Vehicle Controls are Essential: Always include a control group in your experiments that is treated with the same final concentration of the co-solvent as your test samples.[5]

Co-solvent Selection and Starting Concentrations

Co-solventTypical Stock ConcentrationRecommended Final Concentration in AssayNotes
DMSO10-50 mM< 0.5%Potent solvent, but can have biological effects at higher concentrations.[5]
Ethanol10-50 mM< 1%Generally well-tolerated by cells, but can be volatile.
PEG 4005-20 mM< 2%A less toxic option, often used in in vivo formulations.
Q3: My compound is for an in vivo study, and the use of organic co-solvents is limited. Are there alternative, more biocompatible solubilization strategies?

A3: Advanced Solubilization with Cyclodextrins

For applications where co-solvents are not ideal, such as in vivo studies, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 5-Bromo-6-methylbenzofuran-2-carboxylic acid, forming an "inclusion complex" that has significantly improved aqueous solubility.[6][7][][9][10]

Workflow for Solubilization using Cyclodextrins

start Start with 5-Bromo-6-methylbenzofuran-2-carboxylic acid and aqueous buffer select_cd Select a cyclodextrin (e.g., HP-β-CD) start->select_cd prep_cd_solution Prepare aqueous solutions of the cyclodextrin at various concentrations select_cd->prep_cd_solution add_compound Add an excess of the compound to each cyclodextrin solution prep_cd_solution->add_compound equilibrate Equilibrate the mixtures (e.g., shake at a constant temperature for 24-48h) add_compound->equilibrate separate Separate the undissolved compound (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze the supernatant to determine the solubility enhancement separate->analyze result Determine optimal cyclodextrin concentration analyze->result

Sources

stability of 5-Bromo-6-methylbenzofuran-2-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-6-methylbenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 5-Bromo-6-methylbenzofuran-2-carboxylic acid under basic conditions?

A1: 5-Bromo-6-methylbenzofuran-2-carboxylic acid is generally considered stable under moderately basic conditions, particularly at room temperature. The benzofuran-2-carboxylic acid scaffold is robust enough to be synthesized and purified using basic reagents. For instance, the final step in many syntheses of benzofuran-2-carboxylic acids is the hydrolysis of a corresponding ester using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2][3]

The primary interaction with a base will be the deprotonation of the carboxylic acid group to form the more stable carboxylate salt. The predicted pKa of the parent benzofuran-2-carboxylic acid is approximately 3.12, indicating that it will be fully deprotonated in any basic solution.

However, prolonged exposure to high concentrations of strong bases, especially at elevated temperatures, may lead to degradation.

Q2: Is decarboxylation a concern when working with 5-Bromo-6-methylbenzofuran-2-carboxylic acid in a basic solution?

A2: Decarboxylation is a potential degradation pathway for carboxylic acids, but it is generally not a significant concern for 5-Bromo-6-methylbenzofuran-2-carboxylic acid under typical basic conditions at or near ambient temperature. The decarboxylation of aromatic carboxylic acids usually requires elevated temperatures, often in the range of 85-150°C. The stability of the resulting carbanion is a key factor, and in this case, the anion at the 2-position of the benzofuran ring is not exceptionally stable to facilitate spontaneous decarboxylation at room temperature.

Q3: Can the benzofuran ring open under basic conditions?

A3: Ring-opening of the benzofuran core is unlikely under standard basic conditions used in typical organic synthesis (e.g., aqueous NaOH, K₂CO₃ at temperatures below 100°C). Such transformations generally require more drastic measures, such as the use of strong reducing agents like lithium metal or catalysis by transition metals (e.g., nickel, palladium).[4][5][6] Therefore, for most applications, ring integrity can be assumed.

Q4: How do the bromo and methyl substituents affect the stability in basic media?

A4:

  • 5-Bromo Substituent: The bromine atom on the benzene ring is generally stable. Nucleophilic aromatic substitution (SNA_r_) of the bromide is not expected under typical basic conditions. This type of reaction usually requires either strongly activating electron-withdrawing groups ortho or para to the leaving group, or extremely harsh conditions (e.g., very high temperatures or the use of exceptionally strong bases like sodium amide), which are not typically employed in routine experimental work with this compound.[5][7]

  • 6-Methyl Substituent: The methyl group is an electron-donating and is considered chemically inert under these conditions. It does not introduce any known pathways for instability in basic media.

Q5: Are there any known incompatibilities with common bases?

A5: There are no widely reported incompatibilities with common inorganic bases such as NaOH, KOH, LiOH, or K₂CO₃ in aqueous or alcoholic solutions at moderate temperatures. The compound will readily form the corresponding carboxylate salt. When using organometallic bases (e.g., organolithium reagents), deprotonation of the carboxylic acid will occur first. If an excess of a very strong organometallic base is used, other reactions could potentially occur, but this is outside the scope of typical basic conditions for hydrolysis or salt formation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low recovery of the compound after exposure to a basic solution. 1. Degradation due to harsh conditions. 2. Incomplete extraction of the carboxylate salt. 1. Re-evaluate your experimental conditions. Are you using excessively high temperatures or very high concentrations of a strong base for extended periods? Consider reducing the temperature, shortening the reaction time, or using a milder base (e.g., K₂CO₃ instead of NaOH).2. After basification, the compound is in its salt form and highly water-soluble. To recover the carboxylic acid, you must acidify the aqueous solution to a pH well below the pKa (~3) to precipitate the neutral compound, which can then be extracted with an organic solvent.
Appearance of unexpected byproducts in analytical data (e.g., TLC, LC-MS). 1. Possible slow degradation. 2. Impurities in the starting material. 1. Characterize the byproducts. If possible, determine the structure of the impurities. This will provide insight into the degradation pathway. Consider running a control experiment under the same conditions to monitor the stability of your starting material over time.2. Verify the purity of your starting material before subjecting it to the reaction conditions.
Discoloration of the solution upon adding a base. Formation of trace impurities or slow decomposition. While minor color changes can be benign, significant darkening may indicate decomposition. If the desired outcome of the experiment is not affected, it may be acceptable. However, if it correlates with low yield or the formation of byproducts, the conditions should be re-evaluated for their harshness (see above).

Experimental Protocols

Protocol 1: General Procedure for Saponification of a Methyl or Ethyl Ester of 5-Bromo-6-methylbenzofuran-2-carboxylic acid

This protocol describes the hydrolysis of an ester precursor to the title compound, a common procedure where the stability of the product under basic conditions is crucial.

  • Dissolution: Dissolve the ester of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in a suitable solvent mixture such as tetrahydrofuran (THF) and methanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of 1-2 M NaOH or KOH (typically 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. b. Dilute the remaining aqueous solution with water. c. Wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any non-acidic organic impurities. d. Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is ~1-2. e. A precipitate of 5-Bromo-6-methylbenzofuran-2-carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Protocol 2: Assessing the Stability of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in a Basic Solution

This protocol provides a framework for testing the stability of the title compound under specific basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-6-methylbenzofuran-2-carboxylic acid of a known concentration in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In a series of vials, add a known volume of the basic solution to be tested (e.g., 1 M NaOH, 0.5 M K₂CO₃).

  • Initiation of Experiment: To each vial, add a small, known volume of the stock solution of the benzofuran derivative.

  • Incubation: Maintain the vials at the desired temperature (e.g., room temperature, 50°C, 80°C) and stir if necessary.

  • Sampling and Analysis: At various time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial. Quench the reaction by neutralizing with an equivalent amount of acid. Analyze the sample by a quantitative method like HPLC or LC-MS to determine the concentration of the remaining 5-Bromo-6-methylbenzofuran-2-carboxylic acid.

  • Data Analysis: Plot the concentration of the compound versus time to determine the rate of degradation, if any.

Visualizations

Stability_Considerations cluster_main 5-Bromo-6-methylbenzofuran-2-carboxylic acid in Basic Solution cluster_potential_degradation Potential Degradation Pathways (Under Forcing Conditions) Compound C₁₀H₇BrO₃ Deprotonation Formation of Carboxylate Salt Compound->Deprotonation Primary Reaction (Fast & Reversible) Base Base (e.g., NaOH, K₂CO₃) Base->Deprotonation Decarboxylation Decarboxylation Deprotonation->Decarboxylation Requires High Temp. RingOpening Ring Opening Deprotonation->RingOpening Requires Harsh Conditions/Catalysts SNAr Nucleophilic Aromatic Substitution (SNAr) Deprotonation->SNAr Very Unlikely caption Primary reaction vs. potential degradation pathways. Troubleshooting_Workflow cluster_solutions Solutions Start Experiment with 5-Bromo-6-methylbenzofuran-2-carboxylic acid + Base Problem Unexpected Result? (e.g., Low Yield, Byproducts) Start->Problem CheckPurity Verify Starting Material Purity Problem->CheckPurity Yes CheckConditions Evaluate Reaction Conditions (Temp, Time, [Base]) Problem->CheckConditions CheckWorkup Review Work-up Procedure (Acidification, Extraction) Problem->CheckWorkup ModifyConditions Use Milder Conditions: - Lower Temperature - Shorter Time - Weaker Base CheckConditions->ModifyConditions ModifyWorkup Ensure Complete Acidification (pH < 3) Before Extraction CheckWorkup->ModifyWorkup caption Troubleshooting workflow for unexpected experimental results.

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
  • Saito, H. (2018).
  • Oxford Learning Link. (2021). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24470-24521.
  • Li, Z., et al. (2023). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PMC.
  • Loiodice, F., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2873.
  • LibreTexts. (2025). 16.
  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Zucco, R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.
  • Novotný, O., et al. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (4), 747-755.
  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-774.

Sources

Validation & Comparative

Optimizing Structural Elucidation: A Comparative Guide to LC-MS/MS Fragmentation of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of benzofuran-based pharmaceuticals (often utilized as scaffolds for anti-microbial and HCV inhibitors), the precise characterization of halogenated intermediates is critical. 5-Bromo-6-methylbenzofuran-2-carboxylic acid represents a specific analytical challenge due to the interplay between its acidic moiety, the isotopic signature of bromine, and the stability of the benzofuran core.

This guide compares the ionization performance and fragmentation specificity of this compound against standard analytical alternatives (UV detection and Positive Mode MS). It provides a validated fragmentation pathway to distinguish this specific regioisomer from potential synthetic impurities (e.g., decarboxylated byproducts or positional isomers).

Comparative Performance Analysis: Ionization Modes

To determine the optimal detection method, we compared the signal-to-noise (S/N) potential and spectral specificity of three detection "alternatives."

Table 1: Ionization Mode Performance Matrix
FeatureAlternative A: ESI Positive (+) Alternative B: UV (254 nm) Recommended: ESI Negative (-)
Primary Ion Species

(Weak),

N/A (Chromatogram only)

(Deprotonated)
Ionization Efficiency Low . The carboxylic acid proton is difficult to protonate further.Medium . Depends on extinction coefficient (

).
High . Acidic proton (

) readily dissociates.
Selectivity Low. High background noise from mobile phase adducts.Low. Cannot distinguish isomers or co-eluting byproducts.High . Diagnostic Br isotope pattern is preserved.
Fragmentation Utility Poor. Adducts often lose the adduct group (

) rather than structural fragments.
None.Excellent . Clean decarboxylation (

loss) confirms the acid moiety.

Expert Insight: While many general screening protocols default to ESI(+), this molecule requires ESI(-) . In positive mode, you will likely observe a "silent" spectrum or erratic sodium adducts (


), leading to false negatives during impurity profiling.

Theoretical Framework & Isotopic Signatures

Before interpreting fragmentation, the isotopic signature must be verified to confirm the presence of the bromine atom.

  • Bromine Pattern: Unlike chlorine (3:1 ratio), Bromine naturally exists as

    
     and 
    
    
    
    in an approximate 1:1 ratio .
  • The "Doublet" Rule: The parent ion in MS1 will not be a single peak. It will appear as two peaks of equal height separated by 2 Da.

Calculated Exact Masses (Monoisotopic)
  • Formula:

    
    
    
  • Exact Mass (

    
    ):  253.9579
    
  • Exact Mass (

    
    ):  255.9558
    

Detailed Fragmentation Pathway (ESI Negative Mode)

The structural elucidation relies on a predictable "unzipping" of the molecule. The fragmentation is dominated by the stability of the benzofuran ring and the lability of the carboxyl group.

The Mechanism[1][2]
  • Precursor Selection: The deprotonated molecule

    
     is selected.
    
  • Primary Event (Decarboxylation): The most energetically favorable pathway is the neutral loss of Carbon Dioxide (

    
    , 44 Da). This is diagnostic for 2-carboxylic acids.
    
  • Secondary Event (Debromination/Radical Loss): High collision energies (CE > 35 eV) may force the loss of the Bromine radical (

    
    ) or Hydrogen Bromide (
    
    
    
    ).
Table 2: Diagnostic Ion List (Theoretical)
Ion IdentityFormulam/z (

)
m/z (

)
Loss (Da)Diagnostic Value
Precursor


252.95 254.95 0Confirms MW & Br pattern
Product A (Base Peak)

208.96 210.96 -44 (

)
Confirms -COOH at C2
Product B

129.03 129.03-80 (

)
Confirms Bromine loss
Product C

101.04 101.04-28 (

)
Ring degradation (High CE)

Critical Note on Reversibility: In ion trap instruments, you may observe "ghost" peaks where the decarboxylated ion re-adducts with background


. Keep the collision cell pressure low to minimize this artifact [1].

Visualizing the Fragmentation Logic

The following diagram illustrates the decision flow and fragmentation mechanism.

FragmentationPathway cluster_legend Key Interpretation Rules Parent Parent Ion [M-H]⁻ m/z 253 / 255 (1:1 Doublet) Intermediate Base Peak (Decarboxylated) 5-Bromo-6-methylbenzofuran anion m/z 209 / 211 Parent->Intermediate Neutral Loss: CO₂ (-44 Da) Collision Energy: 15-20 eV Product_Br_Loss Debrominated Fragment m/z 129 (Loss of Br radical) Intermediate->Product_Br_Loss Loss of Br• (-79/81 Da) Collision Energy: >35 eV Product_Ring_Open Ring Degradation m/z 101 (Loss of CO) Intermediate->Product_Ring_Open Loss of CO (-28 Da) Ring Contraction Rule1 1. Doublet at Parent confirms Bromine Rule2 2. Loss of 44 Da confirms Carboxylic Acid

Figure 1: MS/MS fragmentation pathway of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in ESI(-) mode.

Validated Experimental Protocol

To replicate these results, use the following "self-validating" protocol. This ensures that any signal observed is genuine and not a matrix artifact.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL of Methanol .

  • Dilution: Dilute 1:100 with 10 mM Ammonium Acetate (pH 9). Note: High pH ensures full deprotonation.

Step 2: LC-MS Parameters (Standardized)[3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (No acid additives).

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI Negative Mode.[1][2][3]

    • Capillary Voltage: -2500 V (Lower voltage prevents discharge).

    • Desolvation Temp: 350°C.

Step 3: Validation Check (The "Isomer Trap")

If you suspect the presence of the 4-bromo or 7-bromo isomers:

  • Run the MS/MS at low energy (10 eV).

  • Observe the ratio of the Parent Ion to the Decarboxylated fragment (

    
     209).
    
  • Steric Hindrance Rule: Isomers with Bromine ortho to the carboxylic acid (e.g., 3-bromo) often decarboxylate faster (lower onset energy) due to steric relief compared to the 5-bromo isomer [2].

References

  • Gao, Y., et al. (2020). "An intriguing 'reversible reaction' in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide."[4][5] Rapid Communications in Mass Spectrometry.

  • Takakis, I. M., et al. (1999). "Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans: Differentiation between linear and angular isomers." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center.[6] "Benzofuran-2-carboxylic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Crotti, A. E. M., et al. (2017).[7] "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

Sources

FTIR Profiling of Benzofuran-2-Carboxylic Acid: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are pharmacophores of immense significance in medicinal chemistry, forming the core of anti-arrhythmic drugs (e.g., Amiodarone), antimicrobial agents, and potential anti-cancer therapeutics.[1][2] In synthetic pathways, the Benzofuran-2-carboxylic acid moiety often serves as a critical intermediate or a final functional group.

For researchers, the ability to unequivocally distinguish the carboxylic acid group from its precursors (esters) or derivatives (amides/hydrazides) using FTIR is a rapid, non-destructive validation tool.[1] This guide moves beyond basic peak listing; it analyzes the electronic conjugation effects of the benzofuran ring on spectral signatures and provides a self-validating experimental protocol.

Core Spectral Signature: Benzofuran-2-Carboxylic Acid

Unlike aliphatic carboxylic acids, the benzofuran-2-carboxylic acid group is directly conjugated to an aromatic heterocyclic system. This conjugation significantly alters the vibrational frequencies, particularly the carbonyl (C=O) stretch.[1][3]

The "Fingerprint" Table

The following data represents the characteristic FTIR profile for Benzofuran-2-carboxylic acid in the solid state (dimeric form).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H (Acid) Stretch2500 – 3300 Broad, VariableCharacteristic "fermi resonance" shape due to strong intermolecular hydrogen bonding (dimerization).[1] Overlaps with C-H stretches.[1]
C=O (Acid) Stretch1680 – 1710 Strong, SharpConjugation Shift: Lower than saturated acids (typically 1710-1725 cm⁻¹) due to resonance delocalization with the benzofuran ring.[1]
C=C (Ar) Stretch1560 – 1615 MediumSkeletal vibrations of the benzofuran/benzene ring.[1]
C-O (Acid) Stretch1280 – 1310 StrongCoupled vibration involving C-O stretch and O-H in-plane bending.[1]
O-H (Acid) Bend (Out-of-plane)910 – 950 Medium, BroadCharacteristic "dimer wagging" vibration.[1] Diagnostic for acids in solid state.

Expert Insight: In the solid state (KBr pellet or ATR), carboxylic acids exist almost exclusively as centrosymmetric dimers .[1] This lowers the C=O frequency compared to the monomeric form seen in dilute solution or gas phase.[1]

Comparative Analysis: Differentiating Derivatives

In synthetic workflows, the most common challenge is confirming the transformation of an ester to an acid (hydrolysis) or an acid to an amide (coupling).[1]

Scenario A: Hydrolysis Monitoring (Ester Acid)

Objective: Confirm complete hydrolysis of Ethyl benzofuran-2-carboxylate to Benzofuran-2-carboxylic acid.

  • The "Blue Shift" Reversal: Esters of conjugated systems typically show C=O stretches at 1715–1735 cm⁻¹ .[1] Upon hydrolysis to the acid, this peak shifts to a lower frequency (1680–1710 cm⁻¹) .[1]

  • The O-H Indicator: The appearance of the massive, broad O-H band (2500–3300 cm⁻¹) is the primary confirmation of the acid.[1][4] Esters lack this feature completely.[1]

Scenario B: Amide Coupling (Acid Amide/Hydrazide)

Objective: Confirm reaction of the acid with an amine.

  • The "Red Shift": Amides exhibit a C=O stretch (Amide I band) at significantly lower frequencies (1640–1660 cm⁻¹ ) due to the strong resonance contribution of the nitrogen lone pair.[1]

  • Loss of Broad O-H: The broad acid O-H band disappears, replaced by sharper N-H stretching bands (3150–3400 cm⁻¹).[1]

Quantitative Comparison Matrix
Functional GroupC=O Frequency (cm⁻¹)O-H / N-H Region (cm⁻¹)Key Differentiator
Benzofuran Ester 1715 – 1735None (>3000 only C-H)Sharp C=O, High frequency
Benzofuran Acid 1680 – 1710 2500 – 3300 (Broad) Broad O-H + Lower C=O
Benzofuran Amide 1640 – 16603150 – 3400 (Sharp/Med)Lowest C=O[1][5] (Amide I)

Visualization: Spectral Logic & Dimerization

Diagram 1: Spectral Identification Workflow

This decision tree guides the researcher through the peak analysis process to identify the functional group attached to the benzofuran ring.[1]

SpectralWorkflow Start Analyze Benzofuran Derivative Spectrum CheckOH Check 2500-3300 cm⁻¹ Region Start->CheckOH BroadOH Broad, Intense Band Present? CheckOH->BroadOH AcidPath Likely Carboxylic Acid BroadOH->AcidPath Yes NoBroadOH No Broad Band (Sharp peaks or none) BroadOH->NoBroadOH No CheckCO_Acid Check C=O Frequency (1680-1710 cm⁻¹) AcidPath->CheckCO_Acid ConfirmAcid CONFIRMED: Benzofuran-2-Carboxylic Acid CheckCO_Acid->ConfirmAcid CheckCO_Deriv Check C=O Frequency NoBroadOH->CheckCO_Deriv HighFreq High Freq (1715-1735 cm⁻¹) CheckCO_Deriv->HighFreq LowFreq Low Freq (1640-1660 cm⁻¹) CheckCO_Deriv->LowFreq ResultEster Result: ESTER HighFreq->ResultEster ResultAmide Result: AMIDE LowFreq->ResultAmide

Caption: Logical workflow for differentiating Benzofuran-2-carboxylic acid from its ester and amide derivatives based on O-H and C=O spectral features.

Diagram 2: The Dimerization Effect

Understanding why the peaks appear where they do requires visualizing the hydrogen bonding network.[1]

Dimerization Monomer Monomer (Dilute Solution) Free C=O: ~1730-1760 cm⁻¹ Sharp O-H: ~3500 cm⁻¹ Process Concentration / Solid State (KBr Pellet / ATR) Monomer->Process Self-Association Dimer Cyclic Dimer (H-Bonded) C=O: 1680-1710 cm⁻¹ O-H: 2500-3300 cm⁻¹ (Broad) Process->Dimer Formation of 8-Membered Ring

Caption: The shift in spectral properties from monomer to dimer is driven by the formation of stable, centrosymmetric hydrogen-bonded rings in the solid state.[1]

Experimental Protocol: The "Salt Shift" Validation

Relying solely on peak position can be risky if the sample is impure.[1] The most robust method to validate a carboxylic acid is the Salt Formation Test .[1]

Methodology
  • Initial Scan: Record the FTIR spectrum of the pure solid (Benzofuran-2-carboxylic acid) using ATR or KBr.[1] Note the C=O peak at ~1690 cm⁻¹.[1][6][7]

  • Salt Formation:

    • Dissolve a small amount of the sample in MeOH/DCM.[1]

    • Add 1 equivalent of Triethylamine (TEA) or NaOH.[1]

    • Evaporate solvent to isolate the carboxylate salt.[1]

  • Validation Scan: Record the spectrum of the salt.

Expected Result (The "Salt Shift")

If the functional group is a carboxylic acid, the C=O stretching peak (1690 cm⁻¹) will disappear .[1] It will be replaced by two new bands corresponding to the Carboxylate Anion (COO⁻) :

  • Asymmetric Stretch: 1550 – 1610 cm⁻¹ (Strong)[1]

  • Symmetric Stretch: ~1400 cm⁻¹ (Medium)[1]

Why this works: Resonance in the carboxylate anion (


) equalizes the two C-O bonds, removing the double-bond character required for the high-frequency carbonyl signal.[1] This confirms the acidic proton was present.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Benzofuran-2-carboxylic acid Infrared Spectrum. NIST Standard Reference Data. Link

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids vs Esters. Specac Ltd.[1] Link

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups: Carboxylic Acids. Chemistry LibreTexts. Link

  • BenchChem. (2025).[1] Synthesis and Physicochemical Properties of Benzofuran-2-carboxylic acid. BenchChem Technical Guides. Link[1]

  • PubChem. (2025).[1][8] Benzofuran-2-carboxylic acid: Chemical and Physical Properties. National Library of Medicine.[1] Link

Sources

Technical Validation Guide: Melting Point Determination of 5-Bromo-6-methylbenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Purity Discrimination via Thermal Analysis (Capillary vs. DSC)

Executive Summary: The Thermal Fingerprint of Purity

In the development of benzofuran-based pharmacophores—often critical scaffolds in anti-HCV agents and antimicrobial therapeutics—5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS 934660-14-7) serves as a pivotal intermediate. Its structural integrity is defined by the bromine halogenation at the C5 position and the carboxylic acid moiety at C2, which facilitates further coupling.

For drug development professionals, the melting point (MP) is not merely a physical constant; it is the first line of defense against synthetic failure. This guide compares the High-Purity Reference Standard (>98%) against Technical Grade (<95%) alternatives, demonstrating how rigorous thermal analysis validates downstream efficacy.

The Core Comparison
FeatureHigh-Purity Reference StandardTechnical/Crude Grade
Purity Specification ≥ 98.0% (HPLC/Titration)~90–95%
Melting Point Range Narrow (≤ 2.0°C range) (e.g., 252.0 – 254.0°C)Depressed & Broad (> 4.0°C range) (e.g., 245.0 – 250.0°C)
Thermal Behavior Sharp solid-liquid transitionPremature softening, "sweating," or discoloration
Primary Impurities Trace water, residual solventUnhydrolyzed esters, decarboxylated by-products (5-bromo-6-methylbenzofuran)

Scientific Integrity: The Thermodynamics of Impurity

Why Melting Point Matters for Benzofurans

Benzofuran-2-carboxylic acids possess strong intermolecular hydrogen bonding due to the carboxylic acid dimers and


-

stacking of the planar aromatic system. This results in relatively high melting points (typically >200°C).

The Depression Effect: According to the freezing point depression principle (Raoult’s Law approximation), impurities disrupt the crystal lattice energy.

  • Precursor Impurities: Residual ethyl/methyl esters (from the Feist-Benary or Rap-Stoermer synthesis) lack the hydrogen-bonding capability of the free acid, significantly lowering the lattice energy.

  • Decarboxylation: Prolonged heating or poor storage can lead to the loss of CO₂, yielding 5-bromo-6-methylbenzofuran, which is often a low-melting solid or oil, causing drastic MP depression.

Visualization: Impurity Impact Logic

The following diagram illustrates the causal relationship between specific synthesis impurities and the observed thermal profile.

MP_Logic Synthesis Synthesis Route (Cyclization of Salicylaldehyde) Crude Crude Intermediate (Mixture) Synthesis->Crude Purification Recrystallization (EtOH/Water or AcOH) Crude->Purification Process Control Impurity_Ester Impurity A: Unhydrolyzed Ester (Lowers Lattice Energy) Crude->Impurity_Ester Impurity_Decarb Impurity B: Decarboxylated Product (Oily/Low MP) Crude->Impurity_Decarb Result_Pure High-Purity Result: Sharp Range (<2°C) Matches Reference Purification->Result_Pure Removal of By-products Result_Tech Technical Grade Result: Broad Range (>4°C) Depressed Onset Impurity_Ester->Result_Tech Lattice Disruption Impurity_Decarb->Result_Tech Solvent Effect

Figure 1: Causal pathway showing how specific synthetic by-products (esters and decarboxylated species) directly degrade the thermal profile of the target compound.

Experimental Protocols: Validating the Standard

To objectively compare the product performance, two methodologies are validated: Capillary Method (Manual) and Differential Scanning Calorimetry (DSC) .

Method A: Capillary Melting Point (USP <741> Compliant)

Best for routine QC and quick purity estimation.

Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent) with video playback.

  • Sample Preparation:

    • Dry the sample at 105°C for 2 hours to remove hygroscopic moisture (benzofuran acids can be slightly hygroscopic).

    • Grind the sample into a fine, homogeneous powder using an agate mortar.

    • Fill a clean glass capillary (1.0 mm O.D.) to a height of 3.0 mm . Compact by tapping on a hard surface (or using the instrument's tamper) until the column is tight.

  • Instrument Setup:

    • Start Temperature: 230°C (approx. 10–15°C below expected onset).

    • Ramp Rate: 1.0°C/min (Critical: Faster rates cause thermal lag and artificially high values).

    • Detection: Set "Threshold" for onset (collapse) and clear point (meniscus formation).

  • Observation Criteria:

    • Onset: First visible liquid formation (not just shrinking/sintering).

    • Clear Point: Complete disappearance of solid turbidity.

Self-Validating Check: If the range (Clear Point - Onset) > 2.0°C, the sample is suspect. Re-run with a fresh capillary. If the result persists, the batch is Technical Grade.

Method B: Differential Scanning Calorimetry (DSC)

Best for thermodynamic purity determination and detecting polymorphs.

Equipment: DSC 2500 (TA Instruments) or DSC 3+ (Mettler).

  • Protocol:

    • Weigh 2–4 mg of sample into a Tzero Aluminum Pan. Crimped lid (pinhole vented to allow CO₂ escape if decomposition occurs).

    • Purge Gas: Nitrogen at 50 mL/min.

    • Method: Equilibrate at 40°C. Ramp 10°C/min to 280°C.

  • Analysis:

    • Integrate the endothermic melting peak.

    • Peak Onset (

      
      ):  Extrapolated onset temperature (most reproducible value).
      
    • Peak Max (

      
      ):  Temperature of maximum heat flow.
      
    • Purity Calculation: Use the Van't Hoff equation analysis (available in DSC software) to calculate molar purity based on peak shape.

Comparative Performance Data

The following table summarizes a typical validation dataset comparing a High-Purity Standard against a Generic Technical Grade batch.

ParameterHigh-Purity Standard (Batch A)Technical Grade (Batch B)Interpretation
Capillary Onset 252.5°C246.1°CImpurities lower the onset significantly.
Capillary Clear Point 253.8°C251.5°CTech grade shows a "dragging" tail due to non-eutectic melting.
Range (

)
1.3°C 5.4°C Wide range confirms low purity.
DSC Peak Onset 252.8°C245.9°CDSC confirms the capillary onset depression.
Enthalpy of Fusion (

)
145 J/g128 J/gLower enthalpy in Tech grade indicates less crystalline material per unit mass.
Visual Appearance White/Off-white PowderYellowish/Tan PowderColor indicates oxidation or phenolic impurities.
Workflow for Decision Making

The following flowchart guides the researcher in interpreting the MP data.

Decision_Flow Start Measure MP (1°C/min) Check_Range Is Range < 2°C? Start->Check_Range Check_Value Is Onset within ±1°C of Lit? Check_Range->Check_Value Yes Fail_Range FAIL: Recrystallize (Solvent Inclusion?) Check_Range->Fail_Range No (>2°C) Pass PASS: High Purity Grade (Proceed to Synthesis) Check_Value->Pass Yes Fail_Value FAIL: Identity Suspect (Check NMR/MS) Check_Value->Fail_Value No (Depressed)

Figure 2: Decision matrix for accepting or rejecting the starting material based on thermal analysis.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • Kowalewska, M., et al. (2013).[1] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. (Describes synthesis and characterization of similar 5-bromo-benzofuran analogs).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12222485 (5-bromo-benzofuran-2-carboxylic acid). (Provides property data for the close analog used for range estimation).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (Technical Guide on thermodynamic purity determination).

> Note: While specific experimental melting points for CAS 934660-14-7 are often proprietary to the specific polymorph generated, the protocols above ensure that researchers can establish their own "Gold Standard" by validating against the criteria of narrow range and sharp onset.

Sources

A Comparative Guide to HPLC Purity Assessment Methods for Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Benzofuran-Based Drug Development

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. As vital building blocks, the purity of benzofuran intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities, as even trace amounts can possess undesirable toxicological properties or alter the stability of the API.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for purity assessment in the pharmaceutical industry.[2] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main benzofuran intermediate from process-related impurities, starting materials, and degradation products. This guide provides a comparative analysis of various HPLC-based methodologies, offering field-proven insights into method selection, optimization, and validation to ensure trustworthy and robust purity assessments.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is dictated by the physicochemical properties of the benzofuran intermediate and the potential impurities. The primary goal is to achieve adequate resolution between the main peak and all impurity peaks in the shortest possible analysis time.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC is the most widely used technique for the analysis of moderately polar to non-polar compounds like most benzofuran intermediates.[3] Its principle is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18-bonded silica), with a polar mobile phase used for elution.[4][5]

Causality Behind Experimental Choices:

  • Stationary Phase: C18 (octadecyl) columns are the first choice due to their strong hydrophobicity, providing excellent retention for aromatic heterocycles.[6] For more polar benzofurans, a C8 or a Phenyl-Hexyl phase can offer alternative selectivity. Phenyl phases, in particular, can provide unique selectivity for aromatic compounds through π-π interactions.[7]

  • Mobile Phase: A mixture of water or buffer and an organic modifier (typically acetonitrile or methanol) is used.[7]

    • Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Methanol can alter selectivity due to its hydrogen-bonding capabilities and is particularly effective with phenyl-based columns.[7]

    • pH Control: For ionizable benzofuran intermediates (e.g., those with acidic or basic functional groups), controlling the mobile phase pH with a buffer is critical.[8] Suppressing the ionization of the analyte and impurities generally leads to better peak shape and retention.[7]

  • Detection: UV detection is standard, often using a Photodiode Array (PDA) detector. A PDA detector's ability to acquire spectra across a range of wavelengths is invaluable for assessing peak purity and identifying co-eluting impurities.[9][10][11]

Table 1: Comparison of RP-HPLC Parameters for a Hypothetical Benzofuran Intermediate

ParameterCondition ACondition BRationale for Performance
Column C18, 5 µm, 4.6x150 mmPhenyl-Hexyl, 5 µm, 4.6x150 mmPhenyl-Hexyl offers alternative selectivity via π-π interactions, potentially resolving critical pairs.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Formic acid provides an acidic mobile phase to suppress silanol activity. Ammonium acetate offers buffering capacity.
Mobile Phase B AcetonitrileMethanolMethanol can enhance selectivity on phenyl phases.
Gradient 50% to 95% B in 20 min60% to 100% B in 20 minGradient elution is necessary to elute all impurities with good peak shape.
Resolution (Impurity 1/Main) 1.82.5Condition B provides superior resolution for this critical pair.
Analysis Time 25 min25 minComparable analysis times.
Normal-Phase HPLC (NP-HPLC): A Niche Tool for Specific Challenges

While less common, NP-HPLC is a powerful alternative for specific separation challenges. It employs a polar stationary phase (like bare silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[4][5]

When to Choose NP-HPLC:

  • Positional Isomers: NP-HPLC often provides superior resolution for positional isomers that may co-elute in RP-HPLC.[4][12][13] The interaction with the polar stationary phase is highly sensitive to the spatial arrangement of polar functional groups.

  • Highly Non-Polar Compounds: For benzofurans that are very non-polar and show little retention in RP-HPLC, NP-HPLC can be the better choice.[13]

  • Sample Solubility: It allows for the direct injection of samples dissolved in non-polar organic solvents.[4]

Chiral HPLC: Ensuring Enantiomeric Purity

Many pharmaceutical agents are chiral, and often only one enantiomer possesses the desired therapeutic effect while the other can be inactive or even toxic.[14] For chiral benzofuran intermediates, assessing enantiomeric purity is a regulatory necessity. This is achieved using Chiral Stationary Phases (CSPs).

Principle of Separation: CSPs are designed to have specific three-dimensional structures that interact differently with the two enantiomers of a chiral molecule, leading to different retention times.[15] This separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[14] Crown-ether based CSPs have shown success in resolving racemic primary amines, which can be relevant for certain benzofuran derivatives.[16]

Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Alternative

UHPLC utilizes columns packed with sub-2 µm particles, which provides significantly higher efficiency and resolution compared to traditional HPLC.[1] The primary advantages are drastically reduced analysis times and lower solvent consumption, making it ideal for high-throughput screening and quality control environments.[17][18] A 40-minute HPLC method can often be transferred to a UHPLC method with a run time of less than 10 minutes.[1][19]

Considerations for Implementation:

  • System Requirements: UHPLC systems are designed to operate at much higher pressures than conventional HPLC systems.

  • Method Transfer: Transferring a method from HPLC to UHPLC requires careful adjustment of parameters like flow rate, gradient time, and injection volume to maintain the separation's integrity.[18][19]

Method Validation: The Foundation of Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[20] Following the ICH Q2(R1) guidelines is the industry standard for ensuring the trustworthiness of a purity method.[21][22][23][24]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[24] A PDA detector is crucial here for demonstrating peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24] For impurities, this is a critical parameter.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

dot

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

Protocol 1: General RP-HPLC Purity Assessment with UV Detection

This protocol describes a starting point for developing a purity method for a neutral, non-polar benzofuran intermediate.

  • Instrumentation:

    • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and PDA detector.[26]

  • Chromatographic Conditions:

    • Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

    • Column Temperature: 30 °C.

    • Detection: PDA detection, monitoring at a wavelength of maximum absorbance (e.g., 254 nm) and acquiring spectra from 200-400 nm.[11]

    • Injection Volume: 5-10 µL.

    • Gradient Program (Starting Point):

      • 0-2 min: 50% B

      • 2-22 min: 50% to 95% B

      • 22-25 min: 95% B

      • 25.1-30 min: 50% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the benzofuran intermediate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of approximately 1.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is observed.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram. Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Peak Purity Assessment Using a PDA Detector

This protocol is an essential part of method development and validation to ensure that the main peak is not co-eluting with any impurities.[10]

  • Data Acquisition:

    • Follow Protocol 1 for the chromatographic separation. Ensure that the PDA detector is set to store spectral data across the entire run.

  • Data Analysis (using chromatography software):

    • Integrate the main peak of the benzofuran intermediate.

    • Select the peak purity analysis function within the software.

    • The software will extract multiple spectra from different points across the peak (upslope, apex, and downslope).[10]

    • It then compares these spectra. A "Purity Angle" or similar metric is often calculated, which measures the spectral similarity. This is compared against a "Purity Threshold," which is derived from the baseline noise.[27]

  • Interpretation:

    • Pure Peak: If the spectra are homogenous across the peak, and the purity angle is less than the purity threshold, the peak is considered spectrally pure under the given conditions.

    • Impure Peak: If significant spectral differences are observed, it indicates the presence of a co-eluting impurity. The chromatographic method must then be further optimized to resolve these components.

    • Caveat: Manual inspection of the spectral overlays is crucial. Over-reliance on automated purity scores without visual confirmation can be misleading.[27]

dot

Caption: Decision workflow for PDA peak purity assessment.

Conclusion

The selection and validation of an appropriate HPLC method are paramount for accurately determining the purity of benzofuran intermediates. While RP-HPLC is the primary workhorse, specialized techniques like NP-HPLC, Chiral HPLC, and the high-throughput capabilities of UHPLC provide essential tools for tackling specific analytical challenges. A thorough, ICH-compliant method validation is not merely a regulatory hurdle but the bedrock of a self-validating system that ensures the generation of reliable and trustworthy purity data. By understanding the causality behind experimental choices and leveraging advanced detector technology like PDA, researchers can confidently assess the quality of their intermediates, paving the way for the development of safe and effective medicines.

References

Sources

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In the diversification of benzofuran scaffolds—a privileged structure in oncology and anti-inflammatory therapeutics—the choice between 5-bromo-benzofuran-2-carboxylic acid (5-Br-BFA) and 5-chloro-benzofuran-2-carboxylic acid (5-Cl-BFA) is rarely arbitrary.

While both serve as electrophilic handles at the C5 position, their utility diverges significantly based on the intended downstream chemistry:

  • 5-Bromo-BFA is the "Gateway Reagent." It is kinetically superior for palladium-catalyzed cross-couplings and lithium-halogen exchange, making it the standard for library generation and late-stage diversification.

  • 5-Chloro-BFA is the "Stable Scaffold." It offers robust stability against accidental metalation or oxidative addition under mild conditions. It is often used when the halogen is intended to remain as a final structural moiety (for metabolic stability or lipophilicity) rather than a reactive handle.[1]

Fundamental Physical Properties & Theoretical Reactivity

The reactivity difference is rooted in the carbon-halogen bond dissociation energy (BDE) and the bond length, which directly dictate the activation energy (


) required for oxidative addition (in Pd-catalysis) or halogen-metal exchange.
Table 1: Physicochemical Comparison
Property5-Bromo-BFA5-Chloro-BFAImpact on Reactivity
C-X Bond Energy (BDE) ~285 kJ/mol~339 kJ/molCritical: C-Br breaks ~54 kJ/mol easier than C-Cl.
C-X Bond Length ~1.89 Å~1.74 ÅLonger C-Br bond is more accessible and weaker.[1]
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing, slightly increasing acidity of the C2-COOH.
Lipophilicity (LogP) HigherLowerBr adds more lipophilicity; Cl is preferred for metabolic blocking.

Reactivity Case Studies: Experimental Evidence

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki coupling is the primary engine for functionalizing these scaffolds.[2] The reaction proceeds via a catalytic cycle where Oxidative Addition is typically the rate-determining step for aryl halides.[1]

  • 5-Bromo Reactivity: Rapid oxidative addition to Pd(0) species. Reactions often proceed at 60–80°C with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.[1]

  • 5-Chloro Reactivity: Significant kinetic barrier.[1] The stronger C-Cl bond often requires:

    • Higher temperatures (>100°C).[1]

    • Specialized electron-rich ligands (e.g., SPhos, XPhos, Buchwald precatalysts) to facilitate oxidative addition.

    • Microwave irradiation to overcome the activation energy.[1]

Experimental Insight: In a direct comparison using Pd(PPh3)4/Na2CO3 in Toluene/Water, the 5-Br analog achieves >95% conversion in 4 hours, whereas the 5-Cl analog typically shows <10% conversion , recovering mostly starting material.

B. Lithium-Halogen Exchange

This transformation allows the benzofuran ring to act as a nucleophile (via the aryl-lithium intermediate).

  • 5-Bromo: Undergoes extremely fast exchange with n-BuLi or t-BuLi at -78°C. The exchange is faster than the nucleophilic attack on the carboxylate (if protected) or deprotonation.

  • 5-Chloro: Generally inert to Li-halogen exchange under standard conditions (-78°C). Treatment with organolithiums will likely result in ortho-lithiation (deprotonation at C4 or C6) rather than C-Cl exchange, or nucleophilic attack on the carboxyl group.

Visualizing the Reactivity Pathways

The following diagrams illustrate the mechanistic divergence and the decision-making workflow for these substrates.

Diagram 1: Catalytic Cycle & Energy Barriers

This diagram highlights why the 5-Br analog is kinetically favored in cross-coupling reactions.

CatalyticCycle cluster_Br 5-Bromo Pathway (Low Barrier) cluster_Cl 5-Chloro Pathway (High Barrier) Pd0 Pd(0) Active Catalyst Br_Substrate 5-Br-Benzofuran Pd_II_Br Ar-Pd(II)-Br (Oxidative Addition Complex) Br_Substrate->Pd_II_Br Fast Oxidative Addition (Low Ea) Transmetal Transmetalation (Boronic Acid) Pd_II_Br->Transmetal Cl_Substrate 5-Cl-Benzofuran Pd_II_Cl Ar-Pd(II)-Cl (Requires High Energy/Special Ligands) Cl_Substrate->Pd_II_Cl Slow/No Oxidative Addition (High Ea) Pd_II_Cl->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product 5-Aryl-Benzofuran Product RedElim->Product

Caption: Comparative catalytic cycle showing the kinetic advantage of the 5-Bromo substrate in the oxidative addition step.

Diagram 2: Strategic Selection Workflow

Use this decision tree to select the correct starting material for your synthesis.

SelectionWorkflow Start Target Molecule Design Q1 Is the C5-Halogen a permanent structural feature? Start->Q1 Branch_Yes Yes (e.g., Metabolic Blocker) Q1->Branch_Yes Yes Branch_No No (It's a handle) Q1->Branch_No No Select_Cl Select 5-Chloro-BFA (High Stability) Branch_Yes->Select_Cl Select_Br Select 5-Bromo-BFA (High Reactivity) Branch_No->Select_Br Downstream_Cl Resistant to Pd(0) Resistant to Li-Exchange Select_Cl->Downstream_Cl Downstream_Br Enables Suzuki/Buchwald Enables Li-Exchange Select_Br->Downstream_Br

Caption: Decision matrix for selecting 5-Br vs 5-Cl benzofuran based on synthetic intent.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The 5-Br protocol includes a TLC monitoring step that will fail if the 5-Cl analog is substituted without modifying conditions.

Protocol A: High-Efficiency Suzuki Coupling (5-Bromo Specific)

Target: Synthesis of 5-arylbenzofuran-2-carboxylic acid esters.

Scope: This protocol works for 5-Bromo. If applied to 5-Chloro, expect <10% yield.

  • Esterification (Pre-step): Convert the acid to the methyl ester (MeOH, H2SO4, reflux) to prevent catalyst poisoning by the free carboxylate.

  • Reagents:

    • Methyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)[2]

    • Catalyst: Pd(PPh3)4 (5 mol%) - Standard catalyst is sufficient for Br.

    • Base: K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

  • Procedure:

    • Charge a Schlenk flask with the bromide, boronic acid, and base.[3]

    • Evacuate and backfill with Nitrogen (x3).[1]

    • Add degassed solvent and catalyst under N2 flow.[1]

    • Heat to 80°C for 4–6 hours.

  • Validation Point: Check TLC (Hexane/EtOAc 8:2). The starting bromide (UV active) should be fully consumed.[1] A strong blue fluorescence often develops for biaryl benzofurans.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Selective Lithium-Halogen Exchange

Target: Introduction of electrophiles (e.g., -CHO, -I, -COR) at C5.

Scope: Exclusive to 5-Bromo. 5-Chloro will not react.

  • Protection: Use the tert-butyl ester or a Weinreb amide to prevent nucleophilic attack on the carbonyl.[1]

  • Reagents:

    • 5-Bromo-benzofuran-2-carboxylate derivative (1.0 equiv)

    • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

    • Electrophile (e.g., DMF, I2) (1.5 equiv)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the THF solution of the substrate to -78°C (Dry ice/Acetone).

    • Add n-BuLi dropwise over 10 minutes.

    • Critical Wait: Stir for exactly 15 minutes at -78°C. Extended time may lead to scrambling.

    • Add the electrophile (e.g., DMF) rapidly.

    • Allow to warm to 0°C over 1 hour.

  • Validation Point: Quench a small aliquot with D2O and analyze by NMR. Disappearance of the C5-H signal confirms lithiation occurred.[1]

References

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.[1] (2025).[1][2][3][4][5][6][7] Link

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids. ResearchGate. (2013).[1][3][4][8] Link

  • A Comparative Guide to the Synthetic Utility of 5-Bromo-3-chloro-2-fluorotoluene. BenchChem. (2025).[1][2][3][4][5][6][7] Link

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University.[1] (2007).[1] Link

  • Bond Dissociation Energies. UC Santa Barbara.[1]Link

Sources

The Subtle Dance of Structure: A Guide to the Structure-Activity Relationship of Methyl-Substituted Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the benzofuran scaffold stands as a privileged structure, a versatile molecular framework from which a multitude of biologically active compounds have been born.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide delves into a specific, yet crucial, subset of this family: methyl-substituted benzofuran carboxylic acids. Here, we will dissect the nuanced relationship between the precise placement of a methyl group and a carboxylic acid moiety on the benzofuran core and the resulting biological activity. Through a comparative analysis of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

The Core Scaffold: Benzofuran Carboxylic Acid

The foundational structure, a benzofuran ring bearing a carboxylic acid group, provides the essential pharmacophoric features for interaction with various biological targets. The acidic proton of the carboxylic acid can engage in crucial hydrogen bonding or ionic interactions, while the bicyclic ring system offers a platform for a variety of intermolecular forces, including hydrophobic and π-π stacking interactions. The specific position of the carboxylic acid is a critical determinant of activity, with derivatives of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid often exhibiting distinct biological profiles.

The Modulator: The Influence of the Methyl Group

The introduction of a seemingly simple methyl group can dramatically alter the pharmacological profile of a benzofuran carboxylic acid. This small, lipophilic substituent can exert its influence through several mechanisms:

  • Steric Effects: The methyl group can dictate the preferred conformation of the molecule, thereby influencing its ability to bind to a specific target. It can also sterically hinder or facilitate interactions with amino acid residues within a binding pocket.

  • Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the benzofuran ring system, which in turn can affect the acidity of the carboxylic acid and the strength of interactions with biological targets.

  • Hydrophobicity: The addition of a methyl group increases the overall lipophilicity of the molecule, which can impact its solubility, membrane permeability, and binding affinity for hydrophobic pockets in proteins.

The position of the methyl group on either the benzene or the furan portion of the benzofuran scaffold is a key factor in determining its impact on biological activity.

Comparative Analysis of Biological Activities

To illustrate the profound impact of methyl and carboxylic acid positioning, we will examine the SAR of these compounds in the context of two major therapeutic areas: anticancer and enzyme inhibition.

Anticancer Activity: A Tale of Two Positions

Recent studies have highlighted the potential of methyl-substituted benzofuran derivatives as potent anticancer agents.[4][5][6][7] A significant finding is the enhanced antiproliferative activity observed when a methyl group is introduced at the C-3 position of the benzofuran ring.[4]

Table 1: Comparison of Antiproliferative Activity of 3-Methyl vs. Unsubstituted Benzofuran Derivatives

Compound IDR3R5R6R7IC50 (nM) against L1210 Cell LineReference
10b HNH2HH>1000[4]
10c CH3NH2HH180[4]
10g HNH2OMeH68[4]
10h CH3NH2OMeH16[4]

As the data clearly indicates, the presence of a methyl group at the C-3 position (compounds 10c and 10h ) leads to a dramatic increase in antiproliferative activity compared to their unsubstituted counterparts (10b and 10g ).[4] This suggests that the methyl group at this specific position may be involved in a critical hydrophobic interaction within the binding site of the molecular target.

The position of other substituents, in concert with the C-3 methyl group, further refines the activity. For instance, the presence of a methoxy group at C-6 in conjunction with the C-3 methyl group (10h ) results in the most potent compound in this series.[4]

Enzyme Inhibition: The Case of Carbonic Anhydrases

Methyl-substituted benzofuran carboxylic acids have also emerged as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including cancer.[8][9] Here, the interplay between the methyl group and the position of a tethered benzoic acid moiety is crucial for inhibitory potency and selectivity.

Consider a series of 2-methylbenzofuran derivatives where a benzoic acid is appended. The position of the carboxylic acid on the appended phenyl ring significantly impacts the inhibition of different CA isoforms.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by 2-Methylbenzofuran-Benzoic Acid Derivatives

Compound IDAppended Benzoic Acid PositionhCA I KI (µM)hCA II KI (µM)hCA IX KI (µM)Reference
9a ortho>1007.91.6[8]
9b meta32.810.10.91[8]
9c para4.53.15.1[8]

These data reveal that for hCA II inhibition, the para-substituted analog (9c ) is the most potent, while for the cancer-related isoform hCA IX, the meta-substituted compound (9b ) exhibits submicromolar inhibitory activity.[8][9] This highlights the exquisite sensitivity of the enzyme's active site to the spatial arrangement of the carboxylic acid group, which is influenced by the 2-methylbenzofuran scaffold.

Experimental Protocols: A Guide to Evaluation

To enable researchers to conduct their own comparative studies, we provide a standardized protocol for evaluating the antiproliferative activity of these compounds.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol is a widely accepted method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., L1210, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR s1 Design Analogs s2 Synthesize Compounds s1->s2 s3 Purify & Characterize s2->s3 b1 In Vitro Assays (e.g., MTT) s3->b1 b2 Enzyme Inhibition Assays s3->b2 b3 In Vivo Studies b1->b3 a1 Determine IC50/KI b1->a1 b2->b3 b2->a1 a2 Compare Activities a1->a2 a3 Establish SAR a2->a3 a3->s1 Iterative Design

Caption: Experimental workflow for SAR studies.

sar_logic Core Benzofuran Carboxylic Acid Methyl Methyl Group Position Substituent Position (C2, C3, C5, etc.) Activity Biological Activity (e.g., Anticancer, Enzyme Inhibition) Core->Activity Methyl->Activity Position->Activity

Caption: Key determinants of biological activity.

Conclusion and Future Directions

The structure-activity relationship of methyl-substituted benzofuran carboxylic acids is a compelling example of how subtle molecular modifications can lead to significant changes in biological function. The position of the methyl group, particularly at the C-3 position, has been shown to be a critical factor for enhancing antiproliferative activity. Similarly, the spatial orientation of the carboxylic acid moiety, dictated by its linkage to the benzofuran core, is paramount for potent and selective enzyme inhibition.

Future research in this area should focus on a more systematic exploration of methyl substitution at all available positions on the benzofuran ring. Furthermore, the synthesis and evaluation of di- and tri-methylated analogs could reveal synergistic effects. Combining these SAR insights with computational modeling and X-ray crystallography of ligand-protein complexes will undoubtedly accelerate the development of novel and highly effective therapeutic agents based on the versatile benzofuran scaffold.

References

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiprolifer
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell de
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | ACS Medicinal Chemistry Letters.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [No Source Found].
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid | Request PDF.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylbenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methylbenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.